Methyl 6-hydroxy-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-hydroxy-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZMJHNFWMBBQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101277425 | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112332-97-5 | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112332-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 6-hydroxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 6-hydroxy-1H-indole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a multi-step synthesis that employs well-established and reliable chemical transformations, ensuring reproducibility and scalability.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with both a hydroxyl group and a methyl carboxylate, offers multiple points for further functionalization, making it an attractive starting material for the development of novel therapeutic agents. This guide details a synthetic route commencing from the readily available starting material, 3-aminophenol. The synthesis involves a protection-cyclization-deprotection strategy to yield the target compound.
Overall Synthetic Strategy
The synthesis is designed in three main stages:
-
Protection of 3-aminophenol: The phenolic hydroxyl group of 3-aminophenol is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.
-
Indole Ring Formation via Japp-Klingemann Reaction: The protected aniline undergoes a Japp-Klingemann reaction followed by a Fischer indole cyclization to construct the indole-3-carboxylate core.
-
Deprotection to Yield the Final Product: The benzyl protecting group is selectively removed to afford this compound.
Below is a visual representation of the overall synthetic workflow.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-(Benzyloxy)aniline (Protection)
This step involves the protection of the hydroxyl group of 3-aminophenol as a benzyl ether.
Methodology:
-
To a stirred solution of 3-aminophenol in acetone, add anhydrous potassium carbonate.
-
To this suspension, add benzyl chloride dropwise at room temperature.
-
The reaction mixture is then heated to reflux and stirred for 12-16 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield a crude residue.
-
The residue is purified by column chromatography on silica gel to afford 3-(benzyloxy)aniline.
| Reactant/Reagent | Molar Ratio | Notes |
| 3-Aminophenol | 1.0 | Starting material |
| Benzyl Chloride | 1.1 | Alkylating agent |
| Potassium Carbonate | 2.0 | Base |
| Acetone | - | Solvent |
| Expected Yield | 85-95% |
Step 2: Synthesis of Methyl 6-benzyloxy-1H-indole-3-carboxylate (Indole Formation)
This stage utilizes the Japp-Klingemann reaction to form the indole ring system.
Methodology:
-
Diazotization: 3-(Benzyloxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the diazonium salt solution.
-
Coupling: In a separate flask, methyl 2-methyl-3-oxobutanoate is dissolved in ethanol, and a solution of potassium hydroxide in water is added. The mixture is cooled to 0-5 °C. The previously prepared diazonium salt solution is then added slowly to this mixture, keeping the temperature below 5 °C and maintaining a basic pH by the concurrent addition of aqueous potassium hydroxide. The reaction is stirred for 2-3 hours at this temperature.
-
Cyclization (Fischer Indole Synthesis): The resulting hydrazone intermediate is cyclized without isolation. The reaction mixture is acidified with concentrated sulfuric acid and heated to reflux for 2-4 hours.
-
Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to give Methyl 6-benzyloxy-1H-indole-3-carboxylate.
| Reactant/Reagent | Molar Ratio | Notes |
| 3-(Benzyloxy)aniline | 1.0 | Starting aniline derivative |
| Sodium Nitrite | 1.1 | For diazotization |
| Hydrochloric Acid | 3.0 | For diazotization |
| Methyl 2-methyl-3-oxobutanoate | 1.0 | β-ketoester |
| Potassium Hydroxide | 3.0 | Base for coupling |
| Sulfuric Acid | - | Catalyst for cyclization |
| Ethanol/Water | - | Solvent |
| Expected Yield | 60-75% |
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the benzyl protecting group via catalytic transfer hydrogenation.
Methodology:
-
Methyl 6-benzyloxy-1H-indole-3-carboxylate is dissolved in methanol.
-
Ammonium formate is added to the solution, followed by the addition of 10% Palladium on carbon (Pd/C) catalyst.
-
The reaction mixture is heated to reflux for 1-2 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.
-
The crude product is purified by recrystallization to afford pure this compound.
| Reactant/Reagent | Molar Ratio/Amount | Notes |
| Methyl 6-benzyloxy-1H-indole-3-carboxylate | 1.0 | Protected indole |
| Ammonium Formate | 5.0 - 10.0 | Hydrogen donor |
| 10% Pd/C | 10 mol% | Catalyst |
| Methanol | - | Solvent |
| Expected Yield | 80-90% |
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |
| 3-(Benzyloxy)aniline | C₁₃H₁₃NO | 199.25 | Solid/Oil | 85-95 |
| Methyl 6-benzyloxy-1H-indole-3-carboxylate | C₁₇H₁₅NO₃ | 281.31 | Solid | 60-75 |
| This compound | C₁₀H₉NO₃ | 191.18 | Solid | 80-90 |
Logical Relationship Diagram
The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.
Caption: Logical flow of the key chemical transformations.
This guide provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are based on established and reliable chemical reactions, offering a clear pathway for researchers in the field of organic and medicinal chemistry.
In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-hydroxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-hydroxy-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure known for its presence in a wide array of biologically active compounds, exhibiting potential as anticancer, antiviral, and enzyme inhibitory agents.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations to aid in the understanding of this compound's characteristics.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes known values and provides estimations based on closely related indole derivatives.
| Property | Value | Notes |
| Molecular Formula | C₁₀H₉NO₃ | - |
| Molecular Weight | 191.19 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | Estimated: 160-180 °C | Based on the melting point of Methyl indole-3-carboxylate (149-152 °C) and the influence of the hydroxyl group, which typically increases melting point due to hydrogen bonding. |
| Boiling Point | Not available | High boiling point expected due to the presence of polar functional groups. |
| Solubility | Soluble in organic solvents such as ethanol and chloroform.[1] | The hydroxyl and ester groups suggest some solubility in polar organic solvents. Solubility in aqueous solutions is expected to be low but influenced by pH. |
| pKa | Estimated: 9-10 (hydroxyl group), ~17 (indole N-H) | The phenolic hydroxyl group is expected to be the most acidic proton. The indole N-H is generally weakly acidic. |
| logP | Estimated: 1.5-2.5 | The octanol-water partition coefficient is a key indicator of lipophilicity. The presence of the hydroxyl group decreases the logP compared to the parent Methyl indole-3-carboxylate. |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug design and development. The following are detailed methodologies for key experiments.
Synthesis of this compound
A plausible synthetic route for this compound involves the esterification of 6-hydroxy-1H-indole-3-carboxylic acid. A general protocol for Fischer-Speier esterification can be adapted for this synthesis.[3]
Materials:
-
6-hydroxy-1H-indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, suspend 6-hydroxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Determination of Melting Point
The melting point provides an indication of the purity of a crystalline solid.
Materials:
-
Melting point apparatus
-
Capillary tubes
-
Sample of this compound
Procedure:
-
Finely powder a small amount of the crystalline sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2).
-
The melting point is reported as the range T1-T2.
Determination of Solubility
Solubility is a critical parameter for formulation and bioavailability.
Materials:
-
Test tubes
-
Vortex mixer
-
Analytical balance
-
Various solvents (e.g., water, ethanol, DMSO, chloroform)
-
Sample of this compound
Procedure:
-
Weigh a precise amount of the compound (e.g., 1 mg) into a series of test tubes.
-
Add a known volume of a specific solvent (e.g., 1 mL) to each test tube.
-
Vortex the tubes for a set period (e.g., 1 minute) to facilitate dissolution.
-
Visually inspect for the presence of undissolved solid.
-
If the solid dissolves completely, the compound is soluble at that concentration. If not, the solubility is lower than the tested concentration.
-
For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC-UV).
Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Separatory funnel or vials
-
Shaker
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV)
-
Sample of this compound
Procedure:
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add equal volumes of the n-octanol and water phases to a separatory funnel or vial.
-
Add a small, known amount of the compound stock solution.
-
Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the logarithm (base 10) of the partition coefficient.
Biological Activity and Potential Applications
Indole derivatives are a significant class of compounds in medicinal chemistry. The indole nucleus is found in numerous natural products and synthetic molecules with a wide range of biological activities.[4]
Anticancer and Antiviral Potential: The indole scaffold is a common feature in compounds with demonstrated anticancer and antiviral properties.[1] The presence of the hydroxyl group on the benzene ring of the indole nucleus can further modulate this activity. While specific in vitro studies on this compound are not widely reported, its structural similarity to other biologically active indoles suggests it may be a valuable starting point for the development of new therapeutic agents.
Metabolic Significance: 6-Hydroxyindole derivatives are known metabolites of indole, which is produced from tryptophan by gut microbiota and subsequently metabolized in the liver by cytochrome P450 enzymes.[5] The study of such metabolites is crucial for understanding the biotransformation and potential toxicity of xenobiotics. In the context of plant biology, derivatives of 6-hydroxyindole-3-carboxylic acid have been identified as part of the defense mechanism in Arabidopsis thaliana.[6]
Future Directions: Further investigation into the biological activity of this compound is warranted. In vitro screening against various cancer cell lines and viral targets would be a logical next step to elucidate its therapeutic potential. Additionally, exploring its role as an enzyme inhibitor could open new avenues for drug development.
This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further research and development of this and related indole derivatives.
References
- 1. Buy this compound (EVT-1175926) | 112332-97-5 [evitachem.com]
- 2. This compound - [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 6-hydroxy-1H-indole-3-carboxylate: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 6-hydroxy-1H-indole-3-carboxylate is a heterocyclic organic compound belonging to the indole class, a prominent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its role as a potential anti-inflammatory agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a solid at room temperature with a molecular weight of 191.19 g/mol . Its chemical structure is characterized by an indole core, substituted with a hydroxyl group at the 6-position and a methyl carboxylate group at the 3-position. The presence of the hydroxyl group and the ester functional group makes it a versatile intermediate for further chemical modifications.
| Property | Value |
| CAS Number | 112332-97-5 |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.19 g/mol |
| Appearance | Solid |
| Canonical SMILES | COC(=O)C1=CNC2=C1C=C(C=C2)O |
| InChI Key | Not available |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 6-hydroxy-1H-indole-3-carboxylic acid. A general and reliable method for this transformation is the Fischer-Speier esterification.
Fischer-Speier Esterification of 6-hydroxy-1H-indole-3-carboxylic acid
This method involves the acid-catalyzed reaction of the carboxylic acid with methanol.
Materials and Reagents:
-
6-hydroxy-1H-indole-3-carboxylic acid
-
Anhydrous Methanol (CH₃OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydroxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. The addition is exothermic and should be done with care.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. The product may precipitate out of the solution.
-
Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause the evolution of CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield the pure compound.[1]
Below is a DOT script for a workflow diagram illustrating this synthesis process.
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antiviral properties.[2]
Anti-inflammatory Activity via mPGES-1 Inhibition
A promising area of investigation for this compound is its potential as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent inflammatory mediator.[3] Inhibition of mPGES-1 is a therapeutic strategy for treating inflammatory diseases with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4][5]
While direct evidence for the inhibition of mPGES-1 by this compound is not yet established in the literature, other indole-3-carboxylate derivatives have been identified as potent inhibitors of this enzyme. The structural similarity suggests that this compound could also exhibit this activity.
The following DOT script illustrates the potential mechanism of action of this compound as an mPGES-1 inhibitor in the arachidonic acid cascade.
Caption: Potential anti-inflammatory mechanism via mPGES-1 inhibition.
Conclusion
This compound is a valuable compound for researchers in drug discovery. Its straightforward synthesis and the known biological activities of the indole-3-carboxylate scaffold make it an attractive starting point for the development of new therapeutic agents. Further investigation into its specific biological targets, particularly its potential as an mPGES-1 inhibitor, is warranted and could lead to the discovery of novel anti-inflammatory drugs. This technical guide provides a foundational understanding of this compound to facilitate future research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-1175926) | 112332-97-5 [evitachem.com]
- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Biological Activities of 6-Hydroxyindole Derivatives: A Technical Guide
Introduction: 6-Hydroxyindole is an aromatic heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indole moiety is a prevalent scaffold in many bioactive compounds, capable of mimicking peptide structures and binding reversibly to various enzymes, which presents considerable opportunities for the development of novel drugs with distinct mechanisms of action.[2][3] This guide provides a comprehensive overview of the biological activities of 6-hydroxyindole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective effects, supported by quantitative data, experimental protocols, and pathway visualizations.
Anticancer Activity
6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed and synthesized as potential tubulin polymerization inhibitors.[4] One particular derivative, compound 3g , demonstrated significant antiproliferative activity across multiple cancer cell lines.[4] This compound was found to disrupt microtubule dynamics, leading to G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells.[4] The indole nucleus is a core structure in a number of tubulin polymerization inhibitors.[5]
Quantitative Anticancer Activity Data
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 3g | MCF-7 (Breast) | 2.94 ± 0.56 | [4] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [4] | |
| A549 (Lung) | 6.30 ± 0.30 | [4] | |
| HeLa (Cervical) | 6.10 ± 0.31 | [4] | |
| A375 (Melanoma) | 0.57 ± 0.01 | [4] | |
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] | |
| Compound 1 | HT29 (Colon) | 0.31 | [6] |
| HeLa (Cervical) | 25 | [6] | |
| Compound 2 | MCF7 (Breast) | 0.81 | [6] |
| PC3 (Prostate) | 2.13 | [6] |
Antimicrobial and Antibiofilm Activity
Indole derivatives have shown promise as antimicrobial and antibiofilm agents, particularly against drug-resistant bacteria.[7] Studies have demonstrated that certain indole derivatives possess potent activities against various pathogenic microorganisms.[7] For instance, 7-hydroxyindole has been shown to inhibit biofilm formation and eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii (XDRAB).[7][8] The mechanism of action for some derivatives involves rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[9]
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Microorganism | Activity | Reference |
| Compound 3 | M. tuberculosis, P. aeruginosa | MIC < 8 µg/ml | [2][3] |
| Compound 4 | Fungi | MIC < 6 µg/ml | [2][3] |
| Compound 6 | E. coli | MIC < 6.25 µg/ml | [2] |
| 7-hydroxyindole | A. baumannii (XDRAB) | Inhibits biofilm formation at 1/64 of MIC | [8] |
Activity in Neurodegenerative Diseases
6-Hydroxyindole and its derivatives have demonstrated neuroprotective effects through various mechanisms. They have been identified as inhibitors of amyloid fibril formation, a key pathological hallmark of Alzheimer's disease.[10] Specific interactions between the aromatic moieties of these derivatives are thought to mediate recognition processes without allowing for the continued growth of the amyloid chain.[10] Furthermore, 6-hydroxyindole has been identified as an inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[11] The neuroprotective mechanism is attributed to their intrinsic radical-trapping antioxidant activity.[11]
Metabolic Pathway of Dietary Indole
Caption: Metabolic pathway from dietary tryptophan to hydroxylated indole metabolites.[1]
Enzyme and Transporter Inhibition
OATP1B1 Inhibition: 6-hydroxyindole is an endogenous, long-lasting inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1), a hepatic uptake transporter.[12][13] Preincubation with 6-hydroxyindole reduces the uptake of OATP1B1 substrates, and this inhibition is time-dependent.[12] It increases the Km for substrate uptake with minimal change in Vmax, suggesting a competitive or mixed-type inhibition mechanism.[12] This is significant as plasma concentrations of 6-hydroxyindole are elevated in patients with renal failure.[12]
Tyrosinase Inhibition: 6-hydroxyindole has been identified as an inhibitor of human melanoma tyrosinase.[1] N-acylserotonin derivatives, which are structurally related to hydroxyindoles, also show strong inhibitory activity against tyrosinase.[14]
Quantitative Inhibition Data
| Target | Inhibitor | IC50 | Reference |
| OATP1B1 | 6-Hydroxyindole | ~10 µM | [1] |
Experimental Protocols
Synthesis of 6-Hydroxyindole Derivatives (Generalized Workflow)
A common strategy for synthesizing 6-hydroxyindole derivatives involves a multi-step process.[15] The following provides a generalized workflow.
Caption: Generalized workflow for the synthesis of 6-hydroxyindole derivatives.[15]
Detailed Steps for a Specific Derivative (HI-06): [15]
-
N-Protection: To a solution of 6-hydroxyindole in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete, then work up and purify to obtain N-Boc-6-hydroxyindole.
-
O-Alkylation: Dissolve N-Boc-6-hydroxyindole in dimethylformamide (DMF), add K₂CO₃ and 4-chlorobenzyl bromide. Heat the reaction mixture at 60-80°C. After cooling, perform an aqueous workup and purify the product by column chromatography.
-
C3-Formylation (Vilsmeier-Haack reaction): Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0°C. Add a solution of the O-benzylated intermediate in DMF to this reagent. Stir at room temperature, then heat to 60°C. Pour the reaction mixture onto ice and neutralize with a base. Extract and purify the 3-formyl derivative.
-
Oxidation to Carboxylic Acid: Dissolve the 3-formyl derivative in a solvent system like t-BuOH/water. Add a phosphate buffer and 2-methyl-2-butene, followed by the slow addition of NaClO₂. Stir until the reaction is complete, then acidify the mixture and extract the carboxylic acid product.
-
Deprotection: Dissolve the N-Boc protected carboxylic acid in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is cleaved. Remove the solvent and excess TFA under reduced pressure to obtain the final compound.
OATP1B1 Inhibition Assay
This assay determines the ability of a compound to inhibit the OATP1B1 transporter.
Caption: Experimental workflow for the OATP1B1 inhibition assay.[15]
Protocol: [15]
-
Cell Culture: Use cells stably expressing the OATP1B1 transporter (e.g., HEK293/OATP1B1).
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 6-hydroxyindole derivatives) and a positive control in the assay buffer. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add a radiolabeled probe substrate (e.g., [³H]-Estrone-3-sulfate) to each well to start the uptake process.
-
Uptake Termination: After a defined incubation period (e.g., 2-5 minutes), rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. Measure the amount of radiolabeled substrate inside the cells using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[7]
Protocol: [7]
-
Bacterial Preparation: Grow bacterial cells on an appropriate agar medium overnight at 37°C. Resuspend the colonies in physiological saline to match the 0.5 McFarland turbidity standard, and then dilute further.
-
Compound Dilution: Dissolve the indole derivatives in dimethyl sulfoxide (DMSO) and prepare stock solutions. Serially dilute these stock solutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculation: Add the prepared bacterial suspension to each well of the 96-well plate containing the diluted compounds.
-
Incubation: Incubate the plate at 37°C for 20–24 hours.
-
MIC Determination: Measure the optical density at 600 nm (OD600). The MIC is the lowest concentration of the compound that results in no visible bacterial growth (an OD600 value of less than 0.1).
Conclusion
Derivatives of 6-hydroxyindole represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents highlights their potential in drug discovery and development. The ability of these compounds to interact with diverse biological targets, from enzymes and transporters to fundamental cellular processes like microtubule formation and biofilm development, underscores the importance of the indole scaffold in medicinal chemistry. Further investigation and structural optimization of 6-hydroxyindole derivatives are warranted to develop novel therapeutics for a range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. 6-Hydroxyindole | CAS#:2380-86-1 | Chemsrc [chemsrc.com]
- 15. benchchem.com [benchchem.com]
The Discovery and Isolation of Novel Indole-3-Carboxylate Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among its derivatives, indole-3-carboxylates and related compounds have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel indole-3-carboxylate compounds, offering detailed experimental protocols and insights into their mechanisms of action.
Discovery of Novel Indole-3-Carboxylates
The discovery of new indole-3-carboxylate compounds is driven by both the exploration of natural sources and innovative synthetic methodologies.
Isolation from Natural Sources
Indole-3-carboxylic acid and its derivatives are metabolites found in a variety of organisms, including plants, fungi, and marine life. Their isolation from these sources often leads to the discovery of unique chemical structures with potent biological activities.
-
Endophytic Fungi: The endophytic fungus Lasiodiplodia pseudotheobromae, isolated from the medicinal plant Ilex cornuta, has been shown to produce indole-3-carboxylic acid.[1] This compound exhibits synergistic antifungal activity against the wheat powdery mildew pathogen Blumeria graminis when combined with jasmonic acid.[1]
-
Marine Algae: The red alga Halymenia durvillei is another natural source of indole-3-carboxylic acid.[2]
Synthetic Approaches
Chemical synthesis provides a versatile platform for the generation of diverse libraries of novel indole-3-carboxylate derivatives, allowing for systematic structure-activity relationship (SAR) studies and optimization of lead compounds. Various synthetic strategies have been developed to access this important class of molecules.
Biological Activities and Therapeutic Potential
Novel indole-3-carboxylate derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as attractive candidates for drug development in several therapeutic areas.
Anticancer Activity
Numerous studies have highlighted the potent anticancer effects of indole-3-carboxylate derivatives. These compounds exert their activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.
One notable synthetic derivative demonstrated significant tubulin polymerization inhibitory properties with an IC50 value of 1.68 μM and exhibited potent cytotoxicity against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines with IC50 values of 0.46, 0.21, and 0.32 μM, respectively.[3] Another series of indole-3-carboxylic acid derivatives showed promising activity against various breast cancer cell lines, with one compound displaying an IC50 of 7.92 μM against MDA-MB-468 cells.[3]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-3-carboxylate derivatives have shown promising activity against a range of bacteria and fungi. A series of 5-bromo-indole-3-carboxamide-polyamine conjugates exhibited broad-spectrum antimicrobial activity, with one analogue being particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM.[4][5]
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Indole-3-carboxaldehyde, a related precursor, has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[6]
Antioxidant Activity
Several indole-3-carboxaldehyde analogues have been synthesized and evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
Quantitative Data Summary
The following tables summarize the quantitative biological activity and physicochemical properties of selected novel indole-3-carboxylate and related compounds.
Table 1: Anticancer Activity of Indole-3-Carboxylate Derivatives
| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole Derivative (R¹=H, R²=OMe, R³=3-Br) | MCF-7 (Breast) | 0.46 | [3] |
| A549 (Lung) | 0.21 | [3] | |
| HeLa (Cervical) | 0.32 | [3] | |
| Indole Derivative (R¹=Cl, R²=4-ClC₆H₄) | MDA-MB-468 (Breast) | 7.92 | [3] |
| T1089 (N-mustard derivative) | A549 (Lung) | 33.4 | [7] |
| Indole-2-carboxylic acid dinuclear copper(II) complex | MDA-MB-231 (Breast) | 5.43 | [8] |
| MCF-7 (Breast) | 5.69 | [8] |
Table 2: Antimicrobial Activity of Indole-3-Carboxylate Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Staphylococcus aureus | ≤ 0.28 | [4][5] |
| Acinetobacter baumannii | ≤ 0.28 | [4][5] | |
| Cryptococcus neoformans | ≤ 0.28 | [4][5] | |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8) | Gram-positive & Gram-negative bacteria | 0.004–0.03 mg/mL | [2] |
| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 15) | Fungal species | 0.004–0.06 mg/mL | [2] |
| Indole-3-aldehyde hydrazide/hydrazone derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25–100 µg/mL | [9] |
Table 3: Physicochemical Properties of Indole-3-Carboxylic Acid and a Derivative
| Property | Indole-3-carboxylic acid | Ethyl Indole-3-carboxylate |
| Molecular Formula | C₉H₇NO₂ | C₁₁H₁₁NO₂ |
| Molecular Weight | 161.16 g/mol | 189.21 g/mol |
| Melting Point | 206.5 °C | - |
| LogP | 1.99 | 2.7 |
| CAS Number | 771-50-6 | 776-41-0 |
| Reference | [10] | [11] |
Experimental Protocols
Isolation of Indole-3-Carboxylic Acid from Endophytic Fungi
This protocol is adapted from the methodology used for the isolation of indole compounds from fungal cultures.[12]
-
Fungal Culture: Inoculate five mycelial plugs (5 mm diameter) of the endophytic fungus into 125 mL Erlenmeyer flasks containing 50 mL of potato dextrose broth (PDB).
-
Incubation: Cultivate the fungus in the dark at 30°C with shaking at 150 rpm for an appropriate period (e.g., 7-10 days).
-
Harvesting: Harvest the culture supernatant by centrifugation at 10,000 rpm for 15 minutes.
-
pH Adjustment and Extraction: Adjust the pH of the supernatant to 4.0 using 5 M HCl. Extract the indole metabolites with an equal volume of ethyl acetate twice.
-
Concentration: Evaporate the ethyl acetate fraction using a rotary evaporator.
-
Purification: Redissolve the crude extract in methanol and subject it to further purification using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay is a standard method for evaluating the antioxidant potential of chemical compounds.[6]
-
Preparation of Solutions:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compounds in the same solvent.
-
-
Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the test compound solutions with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
In Vitro Anticancer MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Signaling Pathways and Mechanisms of Action
The biological effects of indole-3-carboxylate derivatives are mediated through their interactions with various cellular signaling pathways.
Inhibition of the NLRP3 Inflammasome
Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition is mediated through the reduction of reactive oxygen species (ROS) production.
Caption: Inhibition of the NLRP3 inflammasome pathway by Indole-3-carboxaldehyde.
Anticancer Mechanism via Tubulin Polymerization Inhibition
Certain indole-3-carboxylate derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Anticancer mechanism of indole derivatives via tubulin polymerization inhibition.
Experimental Workflow for Discovery and Evaluation
The process of discovering and evaluating novel indole-3-carboxylate compounds involves a multi-step workflow, from initial sourcing or synthesis to detailed biological characterization.
Caption: General experimental workflow for novel indole-3-carboxylate drug discovery.
Conclusion
Novel indole-3-carboxylate compounds represent a rich and versatile source of potential therapeutic agents. Their discovery from natural sources, coupled with the power of synthetic chemistry, continues to yield new molecular entities with potent and diverse biological activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new medicines to address unmet medical needs.
References
- 1. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Spectroscopic and Structural Elucidation of Methyl 6-hydroxy-1H-indole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and analytical methodologies for the characterization of Methyl 6-hydroxy-1H-indole-3-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of the closely related parent compound, Methyl 1H-indole-3-carboxylate, and provides predicted spectral data for the title compound based on established spectroscopic principles.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
1.1.1. Predicted ¹H NMR Data for this compound
The introduction of a hydroxyl group at the C-6 position is expected to cause a downfield shift for the aromatic protons, particularly for those in close proximity (H-5 and H-7). The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are summarized below.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (H-1) | ~11.5 | br s | - |
| H-2 | ~8.0 | s | - |
| H-4 | ~7.8 | d | ~8.5 |
| H-5 | ~6.8 | dd | ~8.5, ~2.0 |
| H-7 | ~7.0 | d | ~2.0 |
| OH (C-6) | ~9.5 | s | - |
| OCH₃ | ~3.8 | s | - |
1.1.2. Experimental ¹H and ¹³C NMR Data for Methyl 1H-indole-3-carboxylate (in DMSO-d₆)
For reference, the experimental NMR data for the parent compound, Methyl 1H-indole-3-carboxylate, is presented below.[1]
Table 1: ¹H NMR Data of Methyl 1H-indole-3-carboxylate [1]
| Proton | Chemical Shift (ppm) | Multiplicity |
| NH (H-1) | 11.68 | br s |
| H-2 | 8.05 | d |
| H-4 | 7.98 | d |
| H-5 | 7.18 | t |
| H-6 | 7.12 | t |
| H-7 | 7.45 | d |
| OCH₃ | 3.82 | s |
Table 2: ¹³C NMR Data of Methyl 1H-indole-3-carboxylate [1]
| Carbon | Chemical Shift (ppm) |
| C=O | 165.0 |
| C-2 | 133.0 |
| C-3 | 107.0 |
| C-3a | 126.0 |
| C-4 | 121.0 |
| C-5 | 122.0 |
| C-6 | 120.0 |
| C-7 | 112.0 |
| C-7a | 136.0 |
| OCH₃ | 51.0 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Predicted IR Data for this compound
The IR spectrum is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups.
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Phenolic) | 3500-3300 | Strong, Broad |
| N-H Stretch | 3400-3300 | Medium |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Ester) | 1700-1680 | Strong |
| C=C Stretch (Aromatic) | 1600-1450 | Medium |
| C-O Stretch (Ester & Phenol) | 1300-1000 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data for this compound
The molecular formula for this compound is C₁₀H₉NO₃. The expected molecular ion peak and major fragments are listed below.
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Ion |
| 191 | [M]⁺ (Molecular Ion) |
| 160 | [M - OCH₃]⁺ |
| 132 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of indole derivatives.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Weigh 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
The ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically used.
-
For ¹³C NMR, a proton-decoupled experiment with the Nuclear Overhauser Effect (NOE) is common to enhance signal intensity.
-
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.
-
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
The mass spectrum can be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
The sample solution is introduced into the ion source, where it is ionized.
-
The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.
Caption: Logic diagram for structure elucidation using various NMR techniques.
References
An In-depth Technical Guide on the Solubility and Stability of Methyl 6-hydroxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Methyl 6-hydroxy-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust analytical methods. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related indole derivatives and established pharmaceutical testing protocols to provide a predictive and practical framework.
Core Physicochemical Properties
This compound is an aromatic heterocyclic organic compound. Its structure, featuring both a hydroxyl group and a methyl ester on the indole scaffold, dictates its solubility and stability characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 191.19 g/mol | --INVALID-LINK-- |
| CAS Number | 112332-97-5 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, under an inert atmosphere | --INVALID-LINK-- |
Solubility Profile
The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on the behavior of similar hydroxyindole derivatives, a representative solubility profile for this compound is presented below. It is generally understood to be soluble in organic solvents such as ethanol and chloroform.[1]
Table 1: Representative Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) - Representative | Method |
| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |
| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | < 0.1 | Shake-Flask |
| Ethanol | 25 | ~15 | Shake-Flask |
| Methanol | 25 | ~10 | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |
| Chloroform | 25 | ~20 | Shake-Flask |
| Acetonitrile | 25 | ~5 | Shake-Flask |
Note: The data in this table is representative and intended for guidance. Actual solubility should be determined experimentally.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Methodology:
-
Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.
-
Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration to separate the saturated solution from the excess solid.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
References
The Natural Occurrence of Hydroxyindole Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyindole carboxylic acids are a class of naturally occurring compounds characterized by a hydroxyl group attached to an indole ring that also bears a carboxylic acid functional group. These molecules play crucial roles in a wide range of biological processes across various kingdoms of life, from microorganisms to plants and animals. In humans, they are significant as metabolites of neurotransmitters and as key components in pigmentation. Their diverse biological activities have made them a subject of interest for researchers in fields ranging from neurobiology and oncology to plant pathology and marine biotechnology. This technical guide provides an in-depth overview of the natural occurrence of hydroxyindole carboxylic acids, their biosynthetic pathways, quantitative data on their presence in biological systems, and detailed experimental protocols for their analysis.
Natural Occurrence and Biological Roles
Hydroxyindole carboxylic acids are found in a variety of natural sources, where they perform diverse functions.
In Animals
In the animal kingdom, the most well-documented hydroxyindole carboxylic acids are 5-hydroxyindole-3-acetic acid (5-HIAA) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).
-
5-Hydroxyindole-3-acetic acid (5-HIAA): This is the primary metabolite of the neurotransmitter serotonin (5-hydroxytryptamine).[1][2] Serotonin is metabolized by monoamine oxidase to 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase to form 5-HIAA.[2] The quantification of 5-HIAA in urine and cerebrospinal fluid is a critical diagnostic tool for carcinoid tumors, which are neuroendocrine tumors that can produce excessive amounts of serotonin.[1][3] Low levels of 5-HIAA in the cerebrospinal fluid have been associated with aggressive behavior and suicide.[4]
-
5,6-Dihydroxyindole-2-carboxylic acid (DHICA): DHICA is a key intermediate in the biosynthesis of eumelanin, the dark pigment responsible for coloration of the skin, hair, and eyes.[5][6] It is formed from the tautomerization of dopachrome, which is a product of L-DOPA oxidation.[6] The ratio of DHICA to another indole derivative, 5,6-dihydroxyindole (DHI), in the melanin polymer influences the properties of the pigment.[5] Beyond its role as a melanin precursor, DHICA has been shown to act as a signaling molecule in the epidermis, where it can reduce cell proliferation, enhance the expression of differentiation markers, and protect against UVA-induced damage in keratinocytes.[6]
In Plants
Plants produce a variety of indole-3-carboxylic acid derivatives as part of their defense mechanisms against pathogens.
-
Indole-3-carboxylic acid (ICA) and its hydroxylated derivatives: In Arabidopsis thaliana, indole-3-carboxylic acid and its hydroxylated forms, such as 6-hydroxyindole-3-carboxylic acid, are synthesized from tryptophan in response to pathogen attack.[7] The accumulation of these compounds is part of the plant's systemic acquired resistance.[8] For instance, indole-3-carboxylic acid has been identified as a mediator of priming against the necrotrophic fungus Plectosphaerella cucumerina.[9]
In Microorganisms and Marine Life
Hydroxyindole carboxylic acids have also been isolated from various microorganisms and marine organisms, where they exhibit a range of biological activities.
-
Fungi: While research is ongoing, some studies have identified indole derivatives in fungi, suggesting their role in fungal metabolism and interactions with their environment.[10]
-
Marine Organisms: Marine sponges of the genus Hyrtios have been found to produce 5-hydroxy-1H-indole-3-carboxylic acid methyl ester and other related alkaloids.[11] Marine bacteria, such as Vibrio neocaledonicus, are also a source of indole derivatives, including 1H-indole-3-carboxaldehyde, which shows enzyme inhibitory activities.[12]
Quantitative Data
The concentration of hydroxyindole carboxylic acids varies significantly depending on the biological source and physiological or pathological conditions. The following tables summarize some of the reported quantitative data.
| Compound | Matrix | Organism/Condition | Concentration Range | Reference(s) |
| 5-Hydroxyindole-3-acetic acid (5-HIAA) | 24-hour Urine | Human (Normal) | 2 - 9 mg/24h (10.4 - 46.8 µmol/24h) | [13] |
| 24-hour Urine | Human (Carcinoid Syndrome) | >25 mg/24h (can be significantly higher) | [3] | |
| Cerebrospinal Fluid (CSF) | Human (Control) | ~15.41 ng/mL (median) | [14] | |
| Cerebrospinal Fluid (CSF) | Human (Depression) | ~12.57 ng/mL (median) | [14] | |
| Cerebrospinal Fluid (CSF) | Human (Non-suicidal Schizophrenia) | 23.6 (5.6) ng/ml (mean [SE]) | [4] | |
| Cerebrospinal Fluid (CSF) | Human (Suicidal Schizophrenia) | 6.7 (2.2) ng/ml (mean [SE]) | [4] | |
| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Eumelanin (Hair) | Human (Caucasian and Oriental) | 19.2% - 41.8% of total eumelanin | [5] |
| Eumelanin (Hair and Melanoma cells) | Rodent (Mouse and Hamster) | 58.8% - 98.3% of total eumelanin | [5] | |
| Indole-3-carboxylic acid derivatives | Leaf Tissue (Arabidopsis thaliana) | AgNO₃-treated | Accumulation level similar to camalexin | [7] |
Signaling and Metabolic Pathways
The biological significance of hydroxyindole carboxylic acids is intrinsically linked to their roles in key metabolic and signaling pathways.
Serotonin Metabolism
5-HIAA is the end product of serotonin metabolism. This pathway is crucial for regulating neurotransmitter levels in the central and peripheral nervous systems.
Eumelanin Biosynthesis
DHICA is a central molecule in the pathway leading to the formation of eumelanin.
Experimental Protocols
Accurate quantification of hydroxyindole carboxylic acids is essential for research and clinical diagnostics. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical technique.
Quantification of 5-HIAA in Urine by HPLC with Electrochemical Detection
This protocol provides a method for the determination of 5-HIAA in 24-hour urine samples.
1. Sample Collection and Preparation:
-
Collect a 24-hour urine sample in a container with an acid preservative (e.g., 10 mL of glacial acetic acid) to maintain a low pH.[10]
-
Record the total volume of the collected urine.
-
Centrifuge an aliquot of the urine to remove any particulate matter.
2. Solid-Phase Extraction (SPE) for Sample Clean-up:
-
To 50 µL of the urine sample, add 1 mL of an internal standard solution (e.g., iso-vanillylmandelic acid in a buffered solution) and mix.[10]
-
Apply the mixture to a conditioned SPE column (e.g., a strong anion exchange column).
-
Wash the column sequentially with a wash buffer to remove interfering substances.[10]
-
Elute the 5-HIAA and internal standard with an appropriate elution buffer.[10]
-
Add a "finisher" solution to the eluate and mix well before injection.[10]
3. HPLC Analysis:
-
HPLC System: An isocratic HPLC system with an electrochemical detector.[10]
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A suitable buffer, for example, a mixture of acetonitrile and o-phosphoric acid.[15]
-
Flow Rate: Typically around 1.0 mL/min.[10]
-
Detection: Electrochemical detection at an appropriate potential (e.g., +760 mV).[10]
-
Quantification: Create a standard curve using known concentrations of 5-HIAA. The concentration in the urine sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.
Quantification of DHICA in Melanin by Alkaline Hydrogen Peroxide Oxidation (AHPO) and HPLC
This method is used to determine the DHICA content in eumelanin polymers.
1. Melanin Isolation:
-
Isolate melanin from the biological sample (e.g., hair, melanoma cells) using established protocols, which may involve enzymatic digestion and solvent extraction to remove proteins and lipids.
2. Alkaline Hydrogen Peroxide Oxidation (AHPO):
-
The isolated melanin is subjected to oxidation with alkaline hydrogen peroxide. This process specifically degrades the DHICA moieties into pyrrole-2,3,5-tricarboxylic acid (PTCA).[16]
3. HPLC Analysis of PTCA:
-
HPLC System: An HPLC system with a UV or diode array detector.
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient elution is typically used with a buffer system containing an ion-pair reagent to improve the retention and separation of the carboxylic acids.[17]
-
Detection: Monitor the eluent at a wavelength suitable for PTCA detection.
-
Quantification: The amount of PTCA is quantified by comparing the peak area to a standard curve prepared with authentic PTCA. The amount of DHICA in the original melanin sample is then calculated based on the yield of PTCA.
Conclusion
Hydroxyindole carboxylic acids are a structurally diverse and biologically significant class of natural products. Their roles as key metabolites in neurotransmitter and pigmentation pathways in animals, and as defense compounds in plants, highlight their fundamental importance in biology. The ongoing discovery of novel hydroxyindole carboxylic acids from microorganisms and marine life suggests that our understanding of their distribution and functions is still expanding. The analytical methods detailed in this guide provide the foundation for further research into the roles of these fascinating molecules in health and disease, and for the potential development of new therapeutic agents.
References
- 1. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. High Plasma 5-Hydroxyindole-3-Acetic Acid Concentrations in Subjects With Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromsystems.com [chromsystems.com]
- 6. The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive Pigments from Marine Bacteria: Applications and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. teknokroma.es [teknokroma.es]
- 11. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dicarboxylic acids and hydroxy fatty acids in different species of fungi | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]
Proposed Metabolic Pathways of Methyl 6-hydroxy-1H-indole-3-carboxylate
An In-depth Technical Guide on the Role of Methyl 6-hydroxy-1H-indole-3-carboxylate in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the putative metabolic pathways involving this compound, a molecule of interest in medicinal chemistry and drug development. Due to its structural similarity to known bioactive indole derivatives, understanding its metabolic fate is crucial for evaluating its therapeutic potential, pharmacokinetics, and toxicological profile. This document synthesizes current knowledge on the metabolism of related indole compounds to propose a scientifically grounded metabolic pathway for this compound.
While direct experimental data on the metabolism of this compound is limited, a plausible metabolic pathway can be constructed based on the well-established biotransformation of its structural motifs: the indole ring, the hydroxyl group at the 6-position, and the methyl ester at the 3-position. The proposed pathway involves initial hydrolysis of the methyl ester, followed by Phase II conjugation of the hydroxyl group.
Phase I Metabolism: Hydrolysis
The primary and most probable initial metabolic step is the hydrolysis of the methyl ester group by carboxylesterases, which are abundant in the liver and other tissues. This reaction would yield 6-hydroxy-1H-indole-3-carboxylic acid and methanol. Carboxylesterases are a major class of enzymes responsible for the metabolism of many ester-containing drugs and xenobiotics.
Phase II Metabolism: Conjugation
Following hydrolysis, the resulting 6-hydroxy-1H-indole-3-carboxylic acid, as well as any parent compound that bypasses hydrolysis, would likely undergo Phase II conjugation reactions. The phenolic hydroxyl group at the 6-position is a prime substrate for glucuronidation and sulfation.
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) can catalyze the transfer of glucuronic acid to the 6-hydroxy group, forming a glucuronide conjugate. This process significantly increases the water solubility of the molecule, facilitating its excretion.
-
Sulfation: Sulfotransferases (SULTs) can attach a sulfonate group to the 6-hydroxy position, also resulting in a more water-soluble sulfate conjugate that is readily eliminated from the body.
These conjugation pathways are common for phenolic compounds and represent a major route of detoxification and elimination.
Potential for Oxidative Metabolism
The indole ring itself can be a substrate for oxidative metabolism by Cytochrome P450 (CYP) enzymes. While the 6-hydroxy substituent may influence the regioselectivity of further oxidation, it is conceivable that additional hydroxylations could occur on the indole nucleus, leading to a variety of dihydroxy-indole derivatives. These dihydroxylated metabolites would also be subject to subsequent conjugation reactions.
Potential Biological Roles and Signaling Pathways
The metabolites of this compound, particularly 6-hydroxy-1H-indole-3-carboxylic acid, may possess biological activity. Indole-3-carboxylic acid, a known metabolite of tryptophan produced by the gut microbiota, has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, maintaining intestinal barrier function, and influencing the metabolism of xenobiotics.
Activation of the AhR signaling pathway by indole derivatives can lead to the expression of genes involved in detoxification, such as CYP1A1, and can modulate inflammatory responses. Therefore, it is plausible that 6-hydroxy-1H-indole-3-carboxylic acid could also interact with the AhR and influence these physiological processes. Further research is warranted to explore this potential interaction and its downstream consequences.
Experimental Protocols for Metabolic Studies
To experimentally validate the proposed metabolic pathways, in vitro studies using human liver microsomes are recommended. This system contains a rich complement of Phase I (CYP450s) and Phase II (UGTs, SULTs) enzymes, as well as carboxylesterases.
In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To identify the metabolites of this compound formed by human liver microsomes and to elucidate the enzymatic pathways involved.
Materials:
-
This compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
UDPGA (uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control compounds (e.g., known substrates for CYPs, UGTs, SULTs, and carboxylesterases)
Methodology:
-
Incubation:
-
Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes.
-
Add this compound to the incubation mixtures.
-
Initiate the reactions by adding the appropriate cofactors:
-
For Phase I metabolism: NADPH regenerating system.
-
For glucuronidation: UDPGA.
-
For sulfation: PAPS.
-
For combined metabolism: A mixture of all cofactors.
-
-
Include control incubations without cofactors and without the test compound.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reactions by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatants using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a chromatographic method to separate the parent compound from its potential metabolites.
-
Use mass spectrometry to identify the metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.
-
-
Data Analysis:
-
Compare the chromatograms and mass spectra from the experimental incubations with those from the control incubations to identify the metabolites.
-
Propose the structures of the metabolites based on the observed mass shifts from the parent compound.
-
Quantitative Data Presentation
While quantitative data for the metabolism of this compound is not yet available in the literature, the following table provides a template for summarizing key pharmacokinetic parameters that could be determined from in vitro experiments.
| Parameter | Description | Example Value |
| Vmax | Maximum rate of reaction | e.g., 500 pmol/min/mg protein |
| Km | Michaelis constant; substrate concentration at half Vmax | e.g., 10 µM |
| CLint | Intrinsic clearance (Vmax/Km) | e.g., 50 µL/min/mg protein |
| Metabolite Formation Rate | Rate of formation of a specific metabolite | e.g., 100 pmol/min/mg protein |
| % Metabolite Formation | Percentage of total metabolism accounted for by a specific metabolite | e.g., 60% (Hydrolysis), 30% (Glucuronidation) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Conclusion
The metabolic fate of this compound is likely to involve a multi-step process initiated by carboxylesterase-mediated hydrolysis, followed by extensive Phase II conjugation of the 6-hydroxy group. The resulting primary metabolite, 6-hydroxy-1H-indole-3-carboxylic acid, may exhibit biological activity, potentially through interaction with the Aryl Hydrocarbon Receptor. The experimental protocols outlined in this guide provide a robust framework for the definitive elucidation of these metabolic pathways. A thorough understanding of the metabolism of this compound is essential for its further development as a potential therapeutic agent.
Methodological & Application
Synthesis of Methyl 6-hydroxy-1H-indole-3-carboxylate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of methyl 6-hydroxy-1H-indole-3-carboxylate, a valuable intermediate in the development of various biologically active molecules. The protocol herein details a robust two-step synthetic pathway, commencing with the preparation of the precursor 6-hydroxy-1H-indole-3-carboxylic acid, followed by its esterification.
Summary of Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The initial step involves the synthesis of 6-hydroxy-1H-indole-3-carboxylic acid from 6-benzyloxyindole. This is accomplished by a sequence of reactions including the formation of a Grignard reagent, followed by carboxylation and subsequent debenzylation. The second step is the Fischer-Speier esterification of the resulting carboxylic acid to yield the final methyl ester product.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of the intermediate and final product.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield |
| 1 | Synthesis of 6-hydroxy-1H-indole-3-carboxylic acid | 6-Benzyloxyindole | Ethylmagnesium bromide, Ethyl chloroformate, NaOH | Diethyl ether, THF | Not Specified | Not Specified | High |
| 2 | Fischer-Speier Esterification | 6-hydroxy-1H-indole-3-carboxylic acid | Methanol, Sulfuric acid | Methanol | 4-6 hours | Reflux | >90% |
Experimental Protocols
Step 1: Synthesis of 6-hydroxy-1H-indole-3-carboxylic acid
This protocol is adapted from the general procedure for the synthesis of hydroxyindole-3-carboxylic acids.[1][2]
Materials:
-
6-Benzyloxyindole
-
Ethylmagnesium bromide in diethyl ether
-
Ethyl chloroformate
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Palladium on carbon (Pd/C) catalyst (for debenzylation if necessary)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Grignard Reagent Formation: In a dry, nitrogen-purged round-bottom flask, dissolve 6-benzyloxyindole in anhydrous diethyl ether. Cool the solution in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide in diethyl ether to the cooled solution with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Carboxylation: Cool the reaction mixture again in an ice bath and slowly add a solution of ethyl chloroformate in anhydrous diethyl ether through a dropping funnel.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 2-3 hours.
-
Work-up and Hydrolysis: Quench the reaction by carefully adding ice-cold water.
-
Acidify the mixture with dilute hydrochloric acid.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude ethyl 6-benzyloxy-1H-indole-3-carboxylate.
-
Hydrolysis and Debenzylation: Dissolve the crude ester in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours to effect both hydrolysis of the ester and cleavage of the benzyl ether. In some cases, catalytic hydrogenation using Pd/C may be required for debenzylation.
-
After cooling, acidify the reaction mixture with concentrated hydrochloric acid to precipitate the 6-hydroxy-1H-indole-3-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound (Fischer-Speier Esterification)
Materials:
-
6-hydroxy-1H-indole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 6-hydroxy-1H-indole-3-carboxylic acid in anhydrous methanol.
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid dropwise with stirring.
-
Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Pour the residue into ice-cold water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Chemical reaction scheme for the synthesis of this compound.
References
Application Notes and Protocols: Development of Antiviral Agents from Indole-3-Carboxylate Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities. Among these, derivatives of indole-3-carboxylic acid have emerged as a promising class of precursors for the development of potent antiviral agents. Their ability to mimic peptide structures and interact with various biological targets makes them versatile starting points for drug discovery campaigns against a variety of viral pathogens.[1][2] This document provides detailed application notes on the development of these agents, protocols for their synthesis and antiviral evaluation, and a summary of their activity against key viruses.
Application Notes
Indole-3-Carboxylates as Broad-Spectrum Antiviral Agents
Derivatives of indole-3-carboxylic acid have demonstrated efficacy against a range of viruses, including SARS-CoV-2, Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and various respiratory viruses. Their mechanism of action is diverse and often targets critical stages of the viral life cycle.
-
Against SARS-CoV-2: A notable example is the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, a derivative of 5-methoxyindole-3-carboxylic acid. This compound has been shown to completely inhibit the replication of SARS-CoV-2 in vitro at a concentration of 52.0 μM.[3][4][5][6][7] Its antiviral activity is attributed to the suppression of syncytium formation induced by the viral spike protein by 89% and the induction of an interferon response.[3][4][5]
-
Against Hepatitis C Virus (HCV): Ethyl 1H-indole-3-carboxylate derivatives have been identified as potent inhibitors of HCV entry and replication.[8] These compounds were developed using the marketed anti-influenza drug Arbidol, which also possesses an indole core, as a lead compound.[1] Their mechanism of action is believed to involve the inhibition of viral entry and fusion with the host cell membrane.[1]
-
Against Other Viruses: The indole core is a key feature in many antiviral drugs. For instance, Arbidol, an indole-3-carboxylate derivative, is a broad-spectrum antiviral used against influenza A and B viruses and respiratory syncytial virus (RSV).[1] Furthermore, indole derivatives have been investigated as inhibitors of HIV reverse transcriptase and integrase, crucial enzymes in the HIV life cycle.[1]
Mechanism of Action
The antiviral mechanisms of indole-3-carboxylate derivatives are multifaceted and target-specific.
-
Inhibition of Viral Entry and Fusion: As exemplified by the anti-HCV and some anti-influenza derivatives, these compounds can interfere with the initial stages of viral infection by preventing the virus from entering the host cell.[1] This is often achieved by inhibiting the fusion of the viral envelope with the host cell membrane.
-
Enzyme Inhibition: A common strategy for antiviral drug development is the targeting of viral enzymes. Indole-3-carboxylate and related indole derivatives have been shown to inhibit:
-
HCV NS5B Polymerase: This RNA-dependent RNA polymerase is essential for the replication of the HCV genome.
-
HIV Reverse Transcriptase: This enzyme is critical for the conversion of the viral RNA genome into DNA in retroviruses like HIV.[1]
-
HIV Integrase: This enzyme is responsible for integrating the viral DNA into the host cell's genome.[1]
-
Influenza Neuraminidase: This enzyme is involved in the release of new virus particles from infected cells.
-
-
Modulation of Host Factors: Some indole derivatives can exert their antiviral effect by modulating the host's immune response, such as inducing the production of interferons, which are key signaling proteins in the innate antiviral response.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity of selected indole-carboxylate derivatives against various viruses.
Table 1: Antiviral Activity of Indole-3-Carboxylate Derivatives against SARS-CoV-2
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole | SARS-CoV-2 | Vero E6 | 1.84 | >144.6 | 78.6 | [3][5] |
Table 2: Antiviral Activity of Ethyl 1H-indole-3-carboxylate Derivatives against HCV
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 9a(2) | HCV | Huh-7.5 | >10 (Entry), >16.7 (Replication) | >100 | >10 (Entry), >16.7 (Replication) | [8] |
| 9b(1) | HCV | Huh-7.5 | >6.25 (Entry), >16.7 (Replication) | >100 | >6.25 (Entry), >16.7 (Replication) | [8] |
| Arbidol (lead compound) | HCV | Huh-7.5 | 6 (Entry), 15 (Replication) | >100 | 6 (Entry), 15 (Replication) | [8] |
Table 3: Antiviral Activity of Indole-2-Carboxylate Derivatives against Coxsackievirus B3 and Influenza A
| Compound | Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| 8f | Cox B3 | Vero | 7.18 | >123 | 17.1 | [1] |
| 14f | Influenza A | MDCK | 7.53 | >91 | 12.1 | [1] |
Experimental Protocols
Protocol 1: Synthesis of Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole
This protocol describes a multi-step synthesis of a potent anti-SARS-CoV-2 indole-3-carboxylate derivative.[3][7]
Materials:
-
Ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Dimethyl sulfate (Me2SO4)
-
N-bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl4)
-
Benzoyl peroxide
-
Piperidine
-
Benzene
-
Ethanol (EtOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl2)
-
Dimethylformamide (DMF)
-
2-(Diethylamino)ethanol
-
Triethylamine (Et3N)
-
Diethyl ether
-
Acetone
Procedure:
-
Methylation: To a solution of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylate in dioxane, add 10% aqueous NaOH, followed by the dropwise addition of dimethyl sulfate. Stir the reaction mixture for 2 hours at 20°C. Dilute with water and cool to 4°C. Filter the precipitate, wash with water, and dry to obtain 1,2-dimethyl-5-methoxy-3-(ethoxycarbonyl)indole.
-
Bromination of the methyl group: A mixture of the product from step 1 and N-bromosuccinimide in CCl4 is heated at boiling for 5 hours.
-
Benzylic Bromination: To the product from the previous step, add N-bromosuccinimide and a catalytic amount of benzoyl peroxide in CCl4. Irradiate with a 100W bulb and heat at boiling.
-
Amination: React the brominated intermediate with piperidine in benzene at 20°C.
-
Saponification: Boil a solution of the piperidinomethyl derivative, NaOH, in ethanol and water for 3 hours. Cool, dilute with water, and acidify with concentrated HCl to precipitate the carboxylic acid.
-
Acid Chloride Formation: To a solution of the carboxylic acid hydrochloride in dioxane, add thionyl chloride and a catalytic amount of DMF. Heat the mixture at 60°C for 3 hours.
-
Esterification and Salt Formation: React the acid chloride with 2-(diethylamino)ethanol and triethylamine in boiling benzene. After workup, dissolve the product in acetone and add a diethyl ether solution of HCl to precipitate the dihydrochloride salt.
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is a standard method for determining the antiviral efficacy of a compound by quantifying the reduction in viral plaques.
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza) in 6-well plates.
-
Virus stock of known titer.
-
Test compound dilutions.
-
Serum-free cell culture medium.
-
Overlay medium (e.g., containing 0.5% methylcellulose or agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Preparation: Seed host cells in 6-well plates and grow to a confluent monolayer.
-
Compound Treatment: Remove the growth medium and wash the cells with PBS. Add serial dilutions of the test compound (in duplicate or triplicate) to the wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Virus Infection: After a pre-incubation period (e.g., 1 hour), infect the cells with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.
-
Overlay: Remove the inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-7 days, depending on the virus).
-
Staining and Counting: Remove the overlay, fix the cells (e.g., with 10% formalin), and stain with crystal violet solution. Wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Neuraminidase Inhibition Assay
This fluorometric assay is used to screen for inhibitors of influenza virus neuraminidase.
Materials:
-
Influenza virus stock.
-
Test compound dilutions.
-
MUNANA (2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid) substrate.
-
Assay buffer (e.g., MES buffer).
-
Stop solution (e.g., NaOH in ethanol).
-
Fluorometer.
Procedure:
-
Reaction Setup: In a 96-well plate, add the influenza virus, assay buffer, and serial dilutions of the test compound.
-
Substrate Addition: Add the MUNANA substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Add the stop solution to each well.
-
Fluorescence Reading: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 450 nm emission for the product 4-methylumbelliferone).
-
Data Analysis: Calculate the percentage of neuraminidase inhibition for each compound concentration relative to the virus control. Determine the IC50 value from the dose-response curve.
Protocol 4: Reverse Transcriptase Inhibition Assay
This colorimetric assay is used to identify inhibitors of HIV reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT).
-
Test compound dilutions.
-
Reaction buffer containing template/primer (e.g., poly(A)/oligo(dT)), dNTPs with biotin- and digoxigenin-labeled nucleotides.
-
Streptavidin-coated microplate.
-
Anti-digoxigenin-peroxidase (POD) conjugate.
-
Peroxidase substrate (e.g., ABTS).
-
Microplate reader.
Procedure:
-
RT Reaction: In a reaction tube, combine the HIV-1 RT enzyme, reaction buffer, and serial dilutions of the test compound.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Capture of DNA: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour to allow the biotinylated DNA product to bind.
-
Detection: Wash the plate and add the anti-digoxigenin-POD conjugate. Incubate for 1 hour.
-
Substrate Reaction: After another wash step, add the peroxidase substrate and incubate until color develops.
-
Absorbance Reading: Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS).
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value.
Visualizations
General Synthetic Workflow for Indole-3-Carboxylate Antivirals
Caption: General workflow for synthesizing antiviral indole-3-carboxylate derivatives.
Viral Replication Cycle and Potential Inhibition Points
Caption: Inhibition points of indole derivatives in the viral life cycle.
Experimental Workflow for Antiviral Screening
Caption: Workflow for the in vitro screening of antiviral indole-3-carboxylates.
References
- 1. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioagilytix.com [bioagilytix.com]
- 6. Synthesis of N-arylindazole-3-carboxamide and N-benzoylindazole derivatives and their evaluation against α-MSH-stimulated melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols: Esterification of 6-hydroxy-1H-indole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the esterification of 6-hydroxy-1H-indole-3-carboxylic acid. Due to the bifunctional nature of this molecule, containing both a carboxylic acid and a phenolic hydroxyl group, careful consideration of reaction conditions is crucial to achieve selective esterification of the carboxylic acid. Three primary methods are discussed: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. Additionally, a strategy involving the protection of the phenolic hydroxyl group is presented as a robust alternative for ensuring selectivity.
Introduction
6-hydroxy-1H-indole-3-carboxylic acid and its esters are valuable building blocks in medicinal chemistry and drug development. The indole scaffold is a privileged structure found in numerous biologically active compounds. The ability to selectively modify the carboxylic acid moiety without affecting the phenolic hydroxyl group is essential for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies. This document outlines and compares several common esterification methods applicable to this substrate.
Data Presentation: Comparison of Esterification Methods
The following table summarizes the typical reaction conditions and expected outcomes for the esterification of 6-hydroxy-1H-indole-3-carboxylic acid using different methods. Please note that specific yields can be highly substrate and scale-dependent.
| Method | Reagents & Catalyst | Solvent | Temperature | Typical Reaction Time | Key Considerations & Potential Side Reactions |
| Fischer-Speier Esterification | Alcohol (e.g., Methanol), Strong Acid Catalyst (e.g., H₂SO₄, TsOH) | Alcohol (as solvent) | Reflux | 1-10 hours | Acid-catalyzed degradation of the indole ring; Potential for O-alkylation of the phenolic hydroxyl group. The reaction is an equilibrium, requiring a large excess of alcohol or removal of water.[1][2][3][4][5] |
| Steglich Esterification | Alcohol, DCC or EDC, DMAP (catalytic) | Aprotic (e.g., DCM, THF) | Room Temperature | 2-12 hours | Mild conditions, suitable for acid-sensitive substrates.[6][7][8] Potential for reaction at the phenolic hydroxyl if not carefully controlled. Formation of N-acylurea byproduct can complicate purification.[7] |
| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | Anhydrous Aprotic (e.g., THF, Dioxane) | 0 °C to Room Temp | 1-24 hours | Mild, non-acidic conditions. Generally selective for primary and secondary alcohols over phenols.[9][10] Stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative are produced as byproducts, which can complicate purification.[11] |
| Phenol Protection Strategy | 1. Protection (e.g., BnBr, K₂CO₃) 2. Esterification (any method) 3. Deprotection (e.g., H₂, Pd/C) | Various | Various | Multi-step | Provides the highest degree of selectivity. Adds steps to the overall synthesis, potentially lowering the overall yield. The choice of protecting group is critical and must be compatible with subsequent reaction conditions.[12][13][14] |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 6-hydroxy-1H-indole-3-carboxylic acid (Adapted from a general procedure for indole-3-carboxylic acid)
This protocol is adapted from a standard Fischer esterification procedure for indole-3-carboxylic acid.[15] Optimization may be required to minimize potential side reactions due to the presence of the hydroxyl group.
Materials:
-
6-hydroxy-1H-indole-3-carboxylic acid
-
Anhydrous Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 6-hydroxy-1H-indole-3-carboxylic acid (1.0 eq.).
-
Add a magnetic stir bar and anhydrous methanol (serving as both reactant and solvent, ~20-50 mL per gram of carboxylic acid).
-
Stir the mixture to dissolve the starting material.
-
Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).
-
Attach a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Steglich Esterification of 6-hydroxy-1H-indole-3-carboxylic acid
This protocol utilizes mild conditions that are often compatible with sensitive functional groups.[6][7][16]
Materials:
-
6-hydroxy-1H-indole-3-carboxylic acid
-
Alcohol (e.g., Methanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxy-1H-indole-3-carboxylic acid (1.0 eq.), the desired alcohol (1.2-1.5 eq.), and a catalytic amount of DMAP (0.1-0.2 eq.) in anhydrous DCM.
-
Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate container, dissolve DCC (1.1 eq.) or EDC (1.1 eq.) in a small amount of anhydrous DCM.
-
Slowly add the DCC/EDC solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, if using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, proceed to the work-up.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Mitsunobu Reaction for Esterification of 6-hydroxy-1H-indole-3-carboxylic acid
The Mitsunobu reaction is known for its mild conditions and is often chemoselective for alcohols in the presence of phenols.[9][10][11][17][18][19]
Materials:
-
6-hydroxy-1H-indole-3-carboxylic acid
-
Alcohol (e.g., Methanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 6-hydroxy-1H-indole-3-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.
-
Stir the mixture at 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq.) dropwise to the cooled solution.
-
Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.
Visualization of Experimental Workflows
Fischer Esterification Workflow
Caption: Workflow for Fischer-Speier Esterification.
Steglich Esterification Workflow
Caption: Workflow for Steglich Esterification.
Phenol Protection Strategy Logic
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Steglich esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 13. Protecting group - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. glaserr.missouri.edu [glaserr.missouri.edu]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. organic-synthesis.com [organic-synthesis.com]
protocol for N-alkylation of Methyl 6-hydroxy-1H-indole-3-carboxylate
An N-alkylation protocol for Methyl 6-hydroxy-1H-indole-3-carboxylate is a crucial procedure for medicinal chemists and drug development professionals. N-alkylated indoles are a common structural motif in a wide range of biologically active compounds and pharmaceuticals. The functionalization at the nitrogen atom of the indole ring allows for the modulation of a compound's pharmacological properties, such as potency, selectivity, and metabolic stability.
The presence of a hydroxyl group at the C6 position and a methyl ester at the C3 position on the indole scaffold presents a challenge of regioselectivity. The phenolic hydroxyl group is more acidic than the N-H of the indole and can also be alkylated. Therefore, reaction conditions must be carefully optimized to favor the desired N-alkylation over O-alkylation. The electron-withdrawing nature of the C3-carboxylate increases the acidity of the indole N-H, which can facilitate its deprotonation and subsequent alkylation.[1]
This application note provides a detailed protocol for the selective N-alkylation of this compound using a strong base and an alkyl halide.
The overall reaction involves the deprotonation of the indole nitrogen followed by a nucleophilic attack on an alkylating agent.
References
Enzymatic Synthesis of Hydroxyindole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and pharmaceuticals. The introduction of hydroxyl groups to this scaffold can significantly modulate biological activity, making the development of efficient and selective hydroxylation methods a key focus. Biocatalysis, utilizing enzymes, offers a powerful and green alternative to traditional chemical synthesis, often providing exquisite regio- and stereoselectivity under mild conditions. This document provides detailed application notes and experimental protocols for the synthesis of hydroxyindole derivatives using three major classes of enzymes: Monooxygenases, Laccases, and Peroxidases.
Application Note 1: Monooxygenase-Catalyzed Regioselective Hydroxylation
Monooxygenases, particularly flavin-dependent monooxygenases (FMOs), are highly effective biocatalysts for the direct hydroxylation of the indole nucleus.[1] These enzymes utilize a flavin cofactor (FAD), molecular oxygen, and a reducing equivalent (NADPH) to introduce a single oxygen atom into the substrate.[1] This approach is notable for its potential to control the position of hydroxylation (e.g., C2 or C3), which can be challenging to achieve with conventional chemical methods. Subsequent non-enzymatic steps can lead to valuable dimeric products like indigo and indirubin.[1][2]
Signaling Pathway: General Catalytic Cycle of Flavin-Dependent Monooxygenases
Caption: General catalytic cycle of a flavin-dependent monooxygenase (FMO).
Quantitative Data: Monooxygenase-Catalyzed Reactions
| Enzyme | Substrate | Product(s) | Key Findings | Reference |
| HbpAind (mutant) | Indole | Indigo, Indirubin | 18-fold increased activity for indole hydroxylation compared to wild-type. | [2] |
| Champase (FDMO) | 2-Arylindoles | 3-Hydroxyindolenines | Catalyzes stereoselective oxidation with up to 95:5 enantiomeric ratio (er). | [3] |
| bFMO (mutant K223R/D317S) | Indole | Indirubin, Indigo | 6.6-fold improvement in catalytic efficiency (kcat/Km); whole-cell catalyst produced 860.7 mg/L indirubin. | [1] |
| HpaBCpa | (S)-equol | 3'- and 6-hydroxyequols | Demonstrates regioselective hydroxylation of a complex indole derivative. | [4][5] |
Experimental Protocol: Whole-Cell Bioconversion of Indole to Indirubin using Engineered bFMO
This protocol is adapted from the methodology for producing indirubin using an engineered E. coli strain expressing a flavin-containing monooxygenase (bFMO).[1]
1. Materials and Reagents:
-
Engineered E. coli strain harboring the expression plasmid for the bFMO mutant.
-
Luria-Bertani (LB) medium.
-
Appropriate antibiotic (e.g., kanamycin) for plasmid maintenance.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Indole.
-
Glycerol.
-
M9 minimal medium supplemented with glucose.
-
Ethyl acetate.
-
Methanol.
2. Procedure:
-
Inoculum Preparation: Inoculate 5 mL of LB medium (containing the appropriate antibiotic) with a single colony of the engineered E. coli strain. Incubate overnight at 37°C with shaking at 200 rpm.
-
Cell Culture and Induction: Use the overnight culture to inoculate 50 mL of fresh LB medium in a 250 mL flask. Grow the culture at 37°C and 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1 mM. Continue incubation at 20°C for 12-16 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Wash the cell pellet once with phosphate buffer (50 mM, pH 7.5).
-
Whole-Cell Bioconversion: Resuspend the cell pellet in a reaction buffer (e.g., M9 medium with 10 g/L glucose and 10 g/L glycerol) to an OD600 of approximately 30. Add indole (from a stock solution in methanol) to a final concentration of 2 mM.
-
Reaction: Carry out the reaction in a shaker at 30°C and 200 rpm for 24-48 hours. The formation of the blue/purple indirubin and indigo pigments will be visible.
-
Product Extraction and Analysis: Extract the pigments from the entire culture volume with an equal volume of ethyl acetate. Centrifuge to separate the phases. Collect the organic phase, evaporate the solvent under reduced pressure, and redissolve the residue in methanol. Analyze and quantify the products using HPLC.
Application Note 2: Laccase-Mediated Oxidative Synthesis
Laccases are multicopper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and aromatic compounds, using molecular oxygen as the final electron acceptor and producing water as the only byproduct.[6][7] They can be used with or without a mediator. Mediators like TEMPO or HBT can expand the substrate scope of laccases to non-phenolic compounds.[6] Laccase-catalyzed reactions can produce dimers, trimers, or polymers, and have been applied to synthesize oxindoles and other oligoindoles.[8][9]
Experimental Workflow: Laccase-Mediated Synthesis
Caption: A typical experimental workflow for laccase-mediated synthesis.
Quantitative Data: Laccase-Catalyzed Reactions
| Enzyme Source | Substrate | Product | Yield | Reference |
| Trametes versicolor | Indole | 2,2-Bis(3'-indolyl)indoxyl (Trimer) | >50% | [9] |
| Laccase/Tryptophanase (TrpB) | Indole, Pyruvic acid, NH₃ | 3-Hydroxy-2-oxindoles | Not specified | [8] |
| Various | Phenolic compounds | Dimers, Polymers | Varies | [6][7] |
Experimental Protocol: Laccase-Catalyzed Trimerization of Indole
This protocol is based on the laccase-catalyzed synthesis of 2,2-bis(3'-indolyl)indoxyl.[9]
1. Materials and Reagents:
-
Laccase from Trametes versicolor.
-
Indole.
-
TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) mediator.
-
Acetate buffer (0.1 M, pH 5.0).
-
Acetonitrile.
-
Ethyl acetate.
-
Silica gel for column chromatography.
2. Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve indole (e.g., 0.5 mmol) in 20 mL of acetate buffer/acetonitrile solution (e.g., 1:1 v/v).
-
Add Mediator and Enzyme: Add TEMPO to the solution (e.g., 0.1 equivalent). Add laccase (e.g., 10 U/mL).
-
Reaction: Seal the flask and pressurize with pure dioxygen (O₂). Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 30°C) for 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, extract the mixture three times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to isolate the indole trimer.
-
Characterization: Confirm the structure of the product using NMR and Mass Spectrometry.
Application Note 3: Peroxidase-Catalyzed Oxidative Synthesis
Peroxidases, such as horseradish peroxidase (HRP) and chloroperoxidase (CPO), catalyze oxidation reactions in the presence of hydrogen peroxide (H₂O₂).[10][11] These robust enzymes can facilitate the synthesis of various indole derivatives, from simple oxidation to form oxindoles to the complex coupling reactions needed for bioactive oligoindoles like diindolylmethane (DIM).[10][11] The reactions are typically fast and can be performed in aqueous buffer systems.
Signaling Pathway: General Catalytic Cycle of Horseradish Peroxidase (HRP)
References
- 1. Structure-guided engineering of a flavin-containing monooxygenase for the efficient production of indirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxylation of indole by laboratory-evolved 2-hydroxybiphenyl 3-monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic stereoselective oxidation of 2-arylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monooxygenase-catalyzed regioselective hydroxylation for the synthesis of hydroxyequols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Laccase-mediated synthesis of bioactive natural products and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Laccase-mediated synthesis of bioactive natural products and their analogues - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic synthesis of health-beneficial oligoindoles using peroxidase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Peroxide oxidation of indole to oxindole by chloroperoxidase catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Scale-Up Synthesis of Methyl 6-hydroxy-1H-indole-3-carboxylate for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 6-hydroxy-1H-indole-3-carboxylate is an indole derivative of significant interest in medicinal chemistry. The indole scaffold is a core structural motif in numerous biologically active compounds, and its derivatives have shown a wide range of therapeutic potential, including anticancer and anti-inflammatory activities. For the advancement of this compound into preclinical studies, a robust and scalable synthetic route is imperative to ensure a consistent and adequate supply of high-purity material. This document provides a detailed, multi-step protocol for the scale-up synthesis of this compound, suitable for producing quantities required for preclinical evaluation. The protocol is designed with a focus on scalability, safety, and efficiency. Additionally, this note outlines key considerations for the preclinical development of indole derivatives.
Overall Synthetic Scheme
The scale-up synthesis of this compound is proposed via a six-step sequence, commencing with the protection of 3-aminophenol. This is followed by the construction of the indole ring, functionalization at the C-3 position, and concluding with deprotection to yield the final product.
Experimental Protocols: Scale-Up Synthesis
Step 1: Synthesis of 3-(Benzyloxy)aniline (Protection of 3-Aminophenol)
This step involves the selective O-benzylation of 3-aminophenol. To achieve this, the more nucleophilic amino group is first reversibly protected as an imine, allowing for the selective alkylation of the hydroxyl group.
Reaction Scheme:
-
3-Aminophenol + Benzaldehyde → N-Benzylidene-3-hydroxyaniline
-
N-Benzylidene-3-hydroxyaniline + Benzyl chloride → N-Benzylidene-3-(benzyloxy)aniline
-
N-Benzylidene-3-(benzyloxy)aniline + H₂O/H⁺ → 3-(Benzyloxy)aniline
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (kg) | Moles (mol) |
| 3-Aminophenol | C₆H₇NO | 109.13 | 1.0 | 1.09 | 10.0 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.05 | 1.11 | 10.5 |
| Methanol | CH₄O | 32.04 | - | 10 L | - |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | 2.07 | 15.0 |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 1.1 | 1.39 | 11.0 |
| Acetone | C₃H₆O | 58.08 | - | 15 L | - |
| Hydrochloric Acid (2M) | HCl | 36.46 | - | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | - |
| Brine | NaCl/H₂O | - | - | As needed | - |
Protocol:
-
Imine Formation:
-
To a 20 L reactor, add 3-aminophenol (1.09 kg, 10.0 mol) and methanol (10 L).
-
Stir the mixture until the solid dissolves.
-
Add benzaldehyde (1.11 kg, 10.5 mol) dropwise over 30 minutes at room temperature.
-
Stir the reaction mixture for 4 hours at room temperature. The formation of the imine can be monitored by TLC.
-
-
O-Benzylation:
-
To the reaction mixture containing the imine, add potassium carbonate (2.07 kg, 15.0 mol) and acetone (15 L).
-
Heat the mixture to a gentle reflux (around 60 °C).
-
Add benzyl chloride (1.39 kg, 11.0 mol) dropwise over 1 hour, maintaining the reflux.
-
Continue to reflux for 8-12 hours, monitoring the reaction by TLC until the starting material is consumed.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvents.
-
To the residue, add 2M hydrochloric acid (10 L) and stir vigorously for 2 hours at 50 °C to hydrolyze the imine.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Combine the organic layers, wash with brine (2 x 3 L), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude 3-(benzyloxy)aniline can be purified by vacuum distillation or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a pale yellow solid.
-
Expected Yield: 75-85%.
-
Step 2: Synthesis of 6-Benzyloxy-1H-indole (Fischer Indole Synthesis)
The Fischer indole synthesis is a reliable method for constructing the indole ring. In this step, 3-(benzyloxy)aniline is reacted with a suitable carbonyl compound to form a hydrazone, which then undergoes acid-catalyzed cyclization.
Reaction Scheme: 3-(Benzyloxy)aniline + Glyoxal sodium bisulfite addition compound → 6-Benzyloxy-1H-indole
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (kg) | Moles (mol) |
| 3-(Benzyloxy)aniline | C₁₃H₁₃NO | 199.25 | 1.0 | 1.0 | 5.02 |
| Glyoxal sodium bisulfite | C₂H₄Na₂O₈S₂ | 290.17 | 1.2 | 1.75 | 6.02 |
| Acetic Acid | C₂H₄O₂ | 60.05 | - | 10 L | - |
| Toluene | C₇H₈ | 92.14 | - | As needed | - |
Protocol:
-
Reaction Setup:
-
To a 20 L reactor, add 3-(benzyloxy)aniline (1.0 kg, 5.02 mol) and glacial acetic acid (10 L).
-
Heat the mixture to 80 °C with stirring.
-
In a separate vessel, dissolve glyoxal sodium bisulfite addition compound (1.75 kg, 6.02 mol) in water (5 L).
-
-
Reaction Execution:
-
Add the aqueous solution of glyoxal sodium bisulfite to the reactor dropwise over 2 hours, maintaining the temperature at 80-90 °C.
-
After the addition is complete, continue heating at 90-100 °C for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into a larger vessel containing ice-water (20 L).
-
Neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is 7-8.
-
Extract the product with toluene (3 x 5 L).
-
Combine the organic layers, wash with water (2 x 4 L) and then with brine (2 x 4 L).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude 6-benzyloxy-1H-indole can be purified by column chromatography on silica gel or by recrystallization from a toluene/hexane mixture to afford a crystalline solid.
-
Expected Yield: 60-70%.
-
Step 3: Synthesis of 6-Benzyloxy-1H-indole-3-carbaldehyde (Vilsmeier-Haack Formylation)
This step introduces a formyl group at the electron-rich C-3 position of the indole ring using the Vilsmeier-Haack reagent, which is generated in situ from phosphorus oxychloride and dimethylformamide.[1][2][3]
Reaction Scheme: 6-Benzyloxy-1H-indole + POCl₃/DMF → 6-Benzyloxy-1H-indole-3-carbaldehyde
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity ( kg/L ) | Moles (mol) |
| 6-Benzyloxy-1H-indole | C₁₅H₁₃NO | 223.27 | 1.0 | 0.67 | 3.0 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 3 L | - |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 1.2 | 0.55 | 3.6 |
Protocol:
-
Vilsmeier Reagent Formation:
-
In a 10 L reactor equipped with a dropping funnel and a mechanical stirrer, cool dimethylformamide (3 L) to 0-5 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (0.55 kg, 3.6 mol) dropwise to the DMF over 1 hour, ensuring the temperature does not exceed 10 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C.
-
-
Formylation Reaction:
-
Dissolve 6-benzyloxy-1H-indole (0.67 kg, 3.0 mol) in DMF (1 L).
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture slowly onto crushed ice (10 kg) with vigorous stirring.
-
Neutralize the mixture by the careful addition of a 30% sodium hydroxide solution until the pH is approximately 7.
-
The product will precipitate as a solid. Stir the slurry for 1 hour.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
-
Purification:
-
The crude product can be recrystallized from ethanol to yield pure 6-benzyloxy-1H-indole-3-carbaldehyde as a crystalline solid.
-
Expected Yield: 85-95%.
-
Step 4: Synthesis of 6-Benzyloxy-1H-indole-3-carboxylic acid (Oxidation)
The aldehyde is oxidized to the corresponding carboxylic acid. Potassium permanganate is a strong and effective oxidizing agent for this transformation that is suitable for scale-up.
Reaction Scheme: 6-Benzyloxy-1H-indole-3-carbaldehyde + KMnO₄ → 6-Benzyloxy-1H-indole-3-carboxylic acid
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity (kg) | Moles (mol) |
| 6-Benzyloxy-1H-indole-3-carbaldehyde | C₁₆H₁₃NO₂ | 251.28 | 1.0 | 0.63 | 2.5 |
| Potassium Permanganate (KMnO₄) | KMnO₄ | 158.03 | 1.5 | 0.59 | 3.75 |
| Acetone/Water (1:1) | - | - | - | 10 L | - |
| Sodium Bisulfite (NaHSO₃) | NaHSO₃ | 104.06 | - | As needed | - |
| Hydrochloric Acid (3M) | HCl | 36.46 | - | As needed | - |
Protocol:
-
Reaction Setup:
-
In a 20 L reactor, dissolve 6-benzyloxy-1H-indole-3-carbaldehyde (0.63 kg, 2.5 mol) in a 1:1 mixture of acetone and water (10 L).
-
Cool the solution to 0-5 °C in an ice bath.
-
-
Oxidation:
-
In a separate beaker, dissolve potassium permanganate (0.59 kg, 3.75 mol) in water (5 L).
-
Add the KMnO₄ solution dropwise to the aldehyde solution over 2-3 hours, maintaining the temperature below 10 °C. A brown precipitate of manganese dioxide will form.
-
After the addition, stir the mixture for an additional 2 hours at room temperature.
-
-
Work-up and Isolation:
-
Quench the excess KMnO₄ by adding a saturated solution of sodium bisulfite until the purple color disappears and the manganese dioxide is reduced.
-
Filter the mixture to remove the manganese salts.
-
Acidify the filtrate with 3M hydrochloric acid to a pH of 2-3. The carboxylic acid will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude 6-benzyloxy-1H-indole-3-carboxylic acid can be recrystallized from ethanol/water to obtain a pure product.
-
Expected Yield: 70-80%.
-
Step 5: Synthesis of Methyl 6-benzyloxy-1H-indole-3-carboxylate (Esterification)
The carboxylic acid is converted to its methyl ester via Fischer-Speier esterification using methanol in the presence of an acid catalyst.[4][5][6]
Reaction Scheme: 6-Benzyloxy-1H-indole-3-carboxylic acid + CH₃OH/H⁺ → Methyl 6-benzyloxy-1H-indole-3-carboxylate
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity ( kg/L ) | Moles (mol) |
| 6-Benzyloxy-1H-indole-3-carboxylic acid | C₁₆H₁₃NO₃ | 267.28 | 1.0 | 0.53 | 2.0 |
| Methanol | CH₄O | 32.04 | - | 5 L | - |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | catalytic | 100 mL | - |
Protocol:
-
Reaction Setup:
-
In a 10 L reactor, suspend 6-benzyloxy-1H-indole-3-carboxylic acid (0.53 kg, 2.0 mol) in methanol (5 L).
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Esterification:
-
Slowly add concentrated sulfuric acid (100 mL) to the stirred mixture.
-
After the addition, heat the mixture to reflux (approx. 65 °C) for 6-8 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into ice-water (15 L).
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is 7-8.
-
Extract the product with ethyl acetate (3 x 4 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude ester.
-
-
Purification:
-
The crude product can be recrystallized from methanol/water to give pure Methyl 6-benzyloxy-1H-indole-3-carboxylate.
-
Expected Yield: 85-95%.
-
Step 6: Synthesis of this compound (Deprotection)
The final step is the removal of the benzyl protecting group to unveil the desired 6-hydroxy functionality. Catalytic transfer hydrogenation is a safe and efficient method for this transformation on a large scale.[7][8]
Reaction Scheme: Methyl 6-benzyloxy-1H-indole-3-carboxylate + H-donor → this compound
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Quantity ( kg/L ) | Moles (mol) |
| Methyl 6-benzyloxy-1H-indole-3-carboxylate | C₁₇H₁₅NO₃ | 281.31 | 1.0 | 0.42 | 1.5 |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | - | 42 g | - |
| Ammonium Formate | CH₅NO₂ | 63.06 | 5.0 | 0.47 | 7.5 |
| Methanol | CH₄O | 32.04 | - | 5 L | - |
Protocol:
-
Reaction Setup:
-
To a 10 L reactor, add Methyl 6-benzyloxy-1H-indole-3-carboxylate (0.42 kg, 1.5 mol) and methanol (5 L).
-
Carefully add 10% Palladium on Carbon (42 g) under a nitrogen atmosphere.
-
Add ammonium formate (0.47 kg, 7.5 mol) in one portion.
-
-
Debenzylation:
-
Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction by TLC.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Add water (5 L) to the residue and extract with ethyl acetate (3 x 3 L).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from ethyl acetate/hexane to afford the final product as a solid.
-
Expected Yield: 90-98%.
-
Preclinical Studies Considerations
The successful transition of a synthesized compound from the laboratory to clinical trials requires a comprehensive preclinical evaluation to establish its safety and pharmacokinetic profile.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 8. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
identifying side products in the synthesis of Methyl 6-hydroxy-1H-indole-3-carboxylate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for identifying side products during the synthesis of Methyl 6-hydroxy-1H-indole-3-carboxylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound resulted in a low yield and multiple spots on my TLC plate. What are the common side products I should be looking for?
A1: The side products formed heavily depend on the synthetic route you are employing. The most common methods for synthesizing substituted indoles are the Fischer, Nenitzescu, and Reissert syntheses. Each has characteristic potential byproducts.
For a 6-hydroxyindole derivative, the Nenitzescu indole synthesis is a plausible route. In this case, the most common side product is the corresponding 5-hydroxybenzofuran derivative .[1] This occurs through a competing reaction pathway.[1][2]
If you are using a Fischer indole synthesis , which involves reacting an arylhydrazine with a ketone or aldehyde under acidic conditions, you may encounter several side products[3]:
-
Products from N-N bond cleavage: Electron-donating groups can weaken the N-N bond in an intermediate, leading to cleavage instead of the desired cyclization.[1][4] This can result in byproducts like aniline derivatives.[1]
-
Aldol condensation products: The acidic conditions can promote the self-condensation of the starting aldehyde or ketone if it has α-hydrogens.[1][5]
-
Regioisomers: If using an unsymmetrical ketone, two different indole regioisomers can be formed.[1]
-
Tars and Polymers: Strongly acidic conditions and high temperatures can lead to the formation of intractable tars.[6]
Q2: I've isolated a major byproduct, but its spectral data doesn't match the expected indole structure. What could it be?
A2: If you are using a Nenitzescu-type synthesis, the unexpected product is very likely a benzofuran derivative.[1] The formation of 5-hydroxybenzofurans is a well-known alternative pathway in this reaction.[1] In some cases, more complex rearrangements can occur, leading to unusual structures like pyrrole-azepine hybrids, although these are less common.[7] If using a Fischer synthesis, significant side products can arise from the cleavage of the hydrazone intermediate.[4] It is crucial to perform detailed structural analysis using techniques like 2D NMR and high-resolution mass spectrometry to identify the unknown structure.
Q3: How can I minimize the formation of these side products?
A3: Minimizing side product formation requires careful optimization of reaction conditions.
-
Optimize Reaction Conditions: Systematically adjust the temperature, reaction time, and catalyst concentration. For the Fischer indole synthesis, the choice of acid catalyst (e.g., ZnCl₂, PPA, HCl) is critical and often needs to be optimized empirically.[5][6] Milder conditions may reduce tar formation.[6]
-
Purity of Starting Materials: Ensure the high purity of your starting materials, as impurities can lead to unwanted side reactions.[5][8]
-
Protecting Groups: For sensitive functional groups, the use of protecting groups can prevent side reactions. For the indole nitrogen, Boc, tosyl, and SEM are common protecting groups.[5]
-
Choice of Solvent: The solvent can significantly influence the reaction pathway. For instance, in the Nenitzescu synthesis, the choice of solvent can affect the ratio of indole to benzofuran products.[7]
Q4: What are the best analytical methods for identifying and characterizing unknown side products in my reaction mixture?
A4: A combination of chromatographic and spectroscopic techniques is essential for the definitive identification of side products.
-
Thin-Layer Chromatography (TLC): For initial assessment of reaction progress and purity.
-
Column Chromatography: For isolation and purification of the side products.
-
High-Performance Liquid Chromatography (HPLC): For quantifying the purity of the desired product and the relative amounts of byproducts.
-
Mass Spectrometry (MS), especially LC-MS or GC-MS: To determine the molecular weight of the side products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (like COSY and HSQC) are powerful tools for elucidating the exact structure of the isolated byproducts.
Troubleshooting Guide: Potential Side Products
The following table summarizes potential side products in common syntheses leading to indole derivatives.
| Potential Side Product | Plausible Synthetic Route | Reason for Formation | Key Analytical Signature (Hypothetical) |
| 5-Hydroxybenzofuran derivative | Nenitzescu Synthesis | Competing cyclization pathway of the intermediate.[1] | MS signal corresponding to C₁₀H₉NO₃. Different aromatic splitting pattern in ¹H NMR compared to indole. |
| Aniline derivative | Fischer Synthesis | Heterolytic cleavage of the N-N bond in the ene-hydrazine intermediate.[1][4] | Absence of the indole ring signals in NMR. MS signal corresponding to the aniline fragment. |
| Aldol Condensation Product | Fischer Synthesis | Self-condensation of the aldehyde/ketone starting material under acidic conditions.[1][5] | MS signal will correspond to a dimer of the carbonyl starting material (minus water). |
| Polymeric Tars | Fischer Synthesis | Harsh acidic and high-temperature conditions.[6] | Broad, unresolved signals in NMR. Insoluble, dark material. |
Experimental Protocols
Protocol 1: General Procedure for Analysis and Identification of Side Products
-
Reaction Monitoring: Monitor the reaction progress by TLC using an appropriate solvent system (e.g., Ethyl Acetate/Hexane). Note the presence of any new spots in addition to the starting material and desired product.
-
Work-up: After the reaction is complete, perform a standard aqueous work-up. Cool the reaction mixture, neutralize any excess acid carefully with a base like sodium bicarbonate, and extract the products with an organic solvent (e.g., ethyl acetate).[1][9]
-
Initial Analysis: Analyze the crude product mixture by LC-MS to get the molecular weights of the main components, including potential side products.
-
Isolation: Purify the crude mixture using flash column chromatography on silica gel. Collect fractions corresponding to the desired product and the major side products separately.
-
Structural Characterization:
-
Obtain the ¹H NMR and ¹³C NMR spectra for each isolated compound.[10]
-
If the structure is not immediately obvious, perform 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity.
-
Confirm the molecular formula with high-resolution mass spectrometry (HRMS).
-
Visualizations
Logical Workflow for Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. revistadechimie.ro [revistadechimie.ro]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tetratek.com.tr [tetratek.com.tr]
optimizing reaction temperature for indole-3-carboxylate synthesis
Welcome to the technical support center for the synthesis of indole-3-carboxylate and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental procedures.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of indole-3-carboxylates, with a focus on optimizing reaction temperature.
Q1: My Fischer esterification of indole-3-carboxylic acid is giving a low yield. Is the reaction temperature the problem?
A1: Low yields in Fischer esterification can certainly be related to suboptimal reaction temperature, among other factors. For the synthesis of methyl indole-3-carboxylate, a gentle reflux at approximately 65-70°C is recommended.[1]
-
Temperature Too Low: If the temperature is significantly below the reflux point of the alcohol (e.g., methanol), the reaction rate will be very slow, leading to incomplete conversion within a typical timeframe of 4-6 hours. The equilibrium between the carboxylic acid and the ester will not be sufficiently shifted towards the product.
-
Temperature Too High: While a higher temperature can increase the reaction rate, excessively high temperatures are generally limited by the boiling point of the alcohol used as the solvent and reactant. For more sensitive substrates, high temperatures could potentially lead to thermal degradation, although this is less common for the robust indole scaffold. More critically, ensuring a controlled reflux is key to maintaining a stable reaction environment.
To troubleshoot, ensure your heating mantle and condenser are functioning correctly to maintain a steady, gentle reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine if the reaction has gone to completion.
Q2: I'm observing significant side products in my reaction. How can I minimize them by adjusting the temperature?
A2: Side product formation is often temperature-dependent. In the synthesis of related indole derivatives, such as indole-3-carboxamides, careful temperature control is crucial. For instance, some activation steps are performed at 0°C to control the reactivity of the reagents and prevent the formation of byproducts like anhydrides from the starting carboxylic acid.[2] While Fischer esterification is generally robust, if you are using a more complex substrate with sensitive functional groups, consider if a lower reaction temperature with a longer reaction time, or a different catalytic system that operates under milder conditions, would be more suitable. Increasing the reaction temperature can accelerate the reaction rate, but this must be balanced against the potential for thermal degradation or increased side reactions.[2]
Q3: Are there alternative methods to Fischer esterification for synthesizing indole-3-carboxylates at different temperatures?
A3: Yes, several methods exist, each with its own optimal temperature range. The choice of method can depend on the specific substrate, desired scale, and available equipment. Below is a comparison of different methods and their typical reaction temperatures.
Data Presentation: Comparison of Synthesis Methods and Reaction Temperatures
| Synthesis Method | Catalyst/Reagents | Typical Reaction Temperature (°C) | Key Considerations |
| Fischer-Speier Esterification | H₂SO₄ or p-TsOH in alcohol | 65 - 110 (Reflux)[3] | Equilibrium reaction; requires excess alcohol or removal of water. |
| Palladium-Catalyzed Heterocyclization | Pd(OAc)₂ / Cu(OAc)₂ | 60 - 80 | Good yields and high regioselectivity.[4] |
| Visible-Light-Induced Carbonylation | I₂ / Mo(CO)₆ | 130 | Metal-free radical carbonylation process.[5] |
| Tandem Cyclization and CO₂ Fixation | K₂CO₃ | 65 | Transition-metal-free synthesis. |
| Amide Coupling (for amide derivatives) | EDC·HCl / HOBt | 0 to Room Temperature | Used for synthesizing indole-3-carboxamides; low temperature controls reactivity.[2] |
| Microwave-Assisted Synthesis | Pd(OAc)₂ / Cu(OAc)₂ | 60 | Significantly reduces reaction time.[4] |
Experimental Protocols
Detailed Protocol for Methyl Indole-3-Carboxylate Synthesis via Fischer-Speier Esterification
This protocol provides a standard method for the synthesis of methyl indole-3-carboxylate.
Materials and Reagents:
-
Indole-3-carboxylic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add indole-3-carboxylic acid (e.g., 5.0 g) and a magnetic stir bar. In a fume hood, add anhydrous methanol (50 mL). Stir the mixture. Slowly and carefully add concentrated sulfuric acid (1.0 mL) to the stirring mixture. Caution: This addition is exothermic.[1]
-
Reaction Execution: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain the reflux with constant stirring for 4-6 hours. The reaction progress can be monitored by TLC.[1]
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water (150 mL), which may cause the product to precipitate. Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Caution: This will cause CO₂ evolution.[1]
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.[1]
-
Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.[1]
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude product can be further purified by recrystallization.[1]
Mandatory Visualizations
Experimental Workflow for Fischer-Speier Esterification
Caption: General workflow for the synthesis of methyl indole-3-carboxylate.
Logical Relationship for Troubleshooting Low Yields
Caption: Key factors contributing to low yields in indole-3-carboxylate synthesis.
References
Technical Support Center: Regioselective Synthesis of Hydroxyindoles
Welcome to the technical support center for the regioselective synthesis of hydroxyindoles. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these vital heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers in my Fischer indole synthesis of a hydroxyindole. How can I improve selectivity?
A1: Regioselectivity in the Fischer indole synthesis is a classic challenge, primarily controlled by the direction of enamine formation from the hydrazone intermediate and the subsequent[1][1]-sigmatropic rearrangement.[2][3][4]
Troubleshooting Steps:
-
Choice of Acid Catalyst: The catalyst is critical.[5] While Brønsted acids (HCl, H₂SO₄) are common, Lewis acids (ZnCl₂, BF₃·OEt₂) or polyphosphoric acid (PPA) can alter the reaction pathway and improve selectivity for one isomer over another.[2][3] Experimenting with different acid catalysts is a primary optimization step.
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can direct the cyclization.[6] If your ketone is unsymmetrical (e.g., an alkyl methyl ketone), sterics often favor the formation of the less substituted enamine, which can be leveraged to control the outcome.[7]
-
Reaction Conditions: Temperature and solvent can influence the kinetic vs. thermodynamic control of the reaction, affecting the isomer ratio. Running the reaction at a lower temperature may favor the kinetically preferred product.
-
Substituent Effects: Electron-donating groups on the arylhydrazine can sometimes lead to N-N bond cleavage and other side reactions, reducing the yield of the desired indole.[8]
Logical Workflow for Troubleshooting Fischer Indole Regioselectivity
Q2: How can I selectively synthesize 5-hydroxyindoles? My Nenitzescu reaction is giving low yields.
A2: The Nenitzescu indole synthesis is a powerful method for directly accessing 5-hydroxyindoles from a benzoquinone and a β-aminocrotonic ester.[9][10] However, yields can be sensitive to reaction conditions.
Troubleshooting Steps:
-
Solvent Choice: The reaction performs best in highly polar solvents.[9] If you are using a nonpolar solvent, switching to options like acetonitrile, ethanol, or even water can significantly improve the reaction rate and yield.
-
Catalysis: While the reaction can proceed without a catalyst, Lewis acids (e.g., ZnCl₂, FeCl₃, Mg(ClO₄)₂) have been shown to improve yields and shorten reaction times, particularly in less polar solvents like cyclopentyl methyl ether (CPME).[11][12]
-
Substrate Purity: Ensure your benzoquinone and enamine starting materials are pure. Benzoquinones can decompose on storage, and impurities in the enamine can lead to side products.
-
Solid-Phase Synthesis: For complex substrates or to simplify purification, consider a solid-phase variation of the Nenitzescu reaction.[9][11] This involves attaching the enamine component to a resin, performing the reaction, and then cleaving the desired 5-hydroxyindole product.
Comparative Data for Nenitzescu Reaction Conditions
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Acetonitrile | Reflux | 24 | 65 | [9] |
| ZnCl₂ (8 mol%) | CPME | RT | 0.67 | 78 | [11] |
| FeCl₃ (10 mol%) | CPME | RT | 0.5 | 75 | [12] |
| Mg(ClO₄)₂ (10 mol%) | CPME | RT | 0.5 | 70 | [12] |
Table 1: Effect of catalyst and solvent on the yield of a representative Nenitzescu reaction. Yields are illustrative and substrate-dependent.
Q3: I need to synthesize a 4-hydroxyindole or 7-hydroxyindole. Which modern methods offer the best regioselectivity?
A3: Accessing the C4 and C7 positions of the indole core is challenging due to the inherent reactivity of the pyrrole ring (C2 and C3).[13][14] Modern transition-metal-catalyzed C-H functionalization strategies using directing groups (DGs) are the most effective solution.[13]
Key Strategies:
-
C4-Functionalization: An aldehyde group at the C3 position can effectively direct ruthenium catalysts to functionalize the C4 position.[15] Similarly, other carbonyl-containing groups at C3 can direct palladium catalysts for C4-arylation.[16]
-
C7-Functionalization: A removable directing group on the indole nitrogen (N1) is the most common strategy. Groups like pivaloyl or phosphinoyl (-P(O)tBu₂) can direct palladium or copper catalysts to selectively functionalize the C7 position.[13]
-
Metal-Free Borylation: A newer strategy involves installing a pivaloyl group at N1, which directs C-H borylation at the C7 position using simple BBr₃. The resulting boronic ester can then be oxidized to afford the 7-hydroxyindole. A similar approach with a C3-pivaloyl group can lead to C4-hydroxylation.[13]
Workflow for Directed C-H Hydroxylation
Q4: My directed C-H functionalization reaction is not working. What are common failure points?
A4: While powerful, directed C-H functionalization reactions can be sensitive.
Troubleshooting Steps:
-
Catalyst System: The choice of metal catalyst, ligand, and oxidant is crucial and highly interdependent. For example, in some palladium-catalyzed arylations, the choice of oxidant between Cu(OAc)₂ and Ag₂O can switch the selectivity between C2 and C4.[16] Ensure your catalyst is active and all components are anhydrous where required.
-
Directing Group Integrity: Verify that your directing group was installed correctly and is stable under the reaction conditions. Some DGs can be labile.
-
Substrate Compatibility: Steric or electronic properties of other substituents on the indole ring can interfere with the C-H activation step. Highly electron-rich or electron-poor indoles may require re-optimization of the conditions.
-
Atmosphere: Most of these reactions are sensitive to air and moisture. Ensure the reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon).
Experimental Protocols
Protocol: Metal-Free Directed C-H Borylation/Hydroxylation for 7-Hydroxyindole
This two-step protocol is based on a strategy for the regioselective synthesis of C7-functionalized indoles.[13]
Step 1: C7-Borylation of N-Pivaloylindole
-
Materials: N-pivaloylindole (1.0 equiv), Boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 1.2 equiv), 2,6-Lutidine (1.5 equiv), Anhydrous 1,2-dichloroethane (DCE).
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add N-pivaloylindole.
-
Dissolve the substrate in anhydrous DCE.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine dropwise, followed by the slow, dropwise addition of the BBr₃ solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by slowly adding methanol.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude boronic ester is often used directly in the next step without further purification.
-
Step 2: Oxidation to 7-Hydroxy-N-pivaloylindole
-
Materials: Crude C7-borylated indole (1.0 equiv), Oxone® (2.0 equiv), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the crude boronic ester in a mixture of THF and water (e.g., 3:1 ratio).
-
Cool the solution to 0 °C.
-
Add Oxone® portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain 7-hydroxy-N-pivaloylindole. The pivaloyl group can be removed under standard basic conditions if the free indole is desired.
-
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. researchwithnj.com [researchwithnj.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. benchchem.com [benchchem.com]
- 12. scilit.com [scilit.com]
- 13. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. soc.chim.it [soc.chim.it]
- 15. Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Hydroxyl Group Protection in Indole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when protecting hydroxyl groups to prevent oxidation during indole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the hydroxyl group on an indole precursor?
Hydroxyl groups, particularly phenolic hydroxyls, are susceptible to oxidation under many conditions used for indole synthesis. This oxidation can lead to undesired side products, such as quinones, or decomposition of the starting material, resulting in significantly lower yields of the target indole.[1][] Protection of the hydroxyl group masks its reactivity, preventing these side reactions and ensuring it remains intact throughout the synthetic sequence.[3][4][5]
Q2: What are the most common protecting groups for hydroxylated indole precursors?
The most common protecting groups fall into three main categories: silyl ethers, alkyl ethers, and acetal ethers. The choice depends on the stability required during the subsequent reaction steps and the conditions available for its eventual removal.[1][5]
-
Silyl Ethers: tert-Butyldimethylsilyl (TBS) and Triisopropylsilyl (TIPS) are popular due to their ease of introduction and removal. They are generally stable to a wide range of non-acidic and non-fluoride conditions.[1][6]
-
Alkyl Ethers: Benzyl (Bn) and p-Methoxybenzyl (PMB) ethers are robust and stable to many reagents, but are readily cleaved by hydrogenolysis or strong acids.[7][8][9] Methyl (Me) ethers are very stable but require harsh conditions (e.g., BBr₃) for cleavage, making them less suitable for complex molecules.[1]
-
Acetal Ethers: Methoxymethyl (MOM) is stable under basic and nucleophilic conditions but is cleaved by acids.[10][11][12]
Q3: How do I choose the right protecting group for my specific indole synthesis?
The choice of protecting group must be orthogonal to the planned reaction conditions. Consider the following:
-
Fischer Indole Synthesis: This reaction often employs strong acids (e.g., H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂).[13][14] Therefore, acid-labile groups like MOM or TBS may be unsuitable unless milder conditions are used. A robust benzyl ether is often a better choice.
-
Larock Indole Synthesis: This palladium-catalyzed reaction is typically performed under basic conditions (e.g., K₂CO₃, NaOAc).[15] Most common protecting groups like silyl ethers and benzyl ethers are stable under these conditions.
-
Reactions involving strong bases (e.g., Madelung Synthesis): Ether-based protecting groups like Benzyl (Bn) or Methoxymethyl (MOM) are generally stable in the presence of strong bases like NaH or alkoxides.[8][9][11]
-
Reactions involving hydrides (e.g., LiAlH₄ reduction): Silyl ethers and benzyl ethers are generally stable. However, some reports indicate that TBDMS ethers can be cleaved by LiAlH₄ under certain conditions.[16]
Protecting Group Stability and Conditions
The following tables summarize the stability and common conditions for the introduction and removal of key hydroxyl protecting groups relevant to indole synthesis.
Table 1: Silyl Ether Protecting Groups
| Protecting Group | Common Protection Reagents | Common Deprotection Reagents | Stability Notes |
| TBS (tert-Butyldimethylsilyl) | TBS-Cl, Imidazole, DMF | TBAF in THF; HF in Acetonitrile; Acetic Acid/THF/H₂O | Labile to strong acids and fluoride sources.[17][18][19] More stable than TES and TMS.[1][18] |
| TIPS (Triisopropylsilyl) | TIPS-Cl, Imidazole, DMF | TBAF in THF; HF in Pyridine | More sterically hindered and thus more stable to acidic hydrolysis than TBS.[1][6] |
| TBDPS (tert-Butyldiphenylsilyl) | TBDPS-Cl, Imidazole, DMF | TBAF in THF; HF in Pyridine | Generally more stable to acid than TBS and TIPS.[1][18] |
Table 2: Alkyl & Acetal Ether Protecting Groups
| Protecting Group | Common Protection Reagents | Common Deprotection Reagents | Stability Notes |
| Bn (Benzyl) | BnBr or BnCl, NaH, DMF/THF | H₂/Pd-C; BCl₃; BBr₃ | Stable to a wide range of acidic and basic conditions, but not to catalytic hydrogenation.[7][8][9] |
| PMB (p-Methoxybenzyl) | PMB-Cl, NaH, DMF/THF | DDQ; Trifluoroacetic Acid (TFA) | Can be removed oxidatively with DDQ, allowing for deprotection in the presence of a standard Benzyl group.[1][8] |
| MOM (Methoxymethyl) | MOM-Cl, DIPEA, CH₂Cl₂ | HCl in MeOH; Acetic Acid | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to acids.[10][12][20] |
Troubleshooting Guide
Problem 1: My hydroxyl protecting group is cleaved during the indole synthesis reaction.
-
Probable Cause (Acid-Catalyzed Synthesis, e.g., Fischer): You may be using an acid-labile protecting group like TBS or MOM. The strong Brønsted or Lewis acids required for cyclization are likely cleaving the protecting group prematurely.
-
Solution: Switch to a more robust protecting group that is stable to acidic conditions, such as a benzyl (Bn) ether.[9] Alternatively, investigate milder catalytic conditions for your indole synthesis if possible.
-
-
Probable Cause (During Workup): Accidental exposure to acidic or basic conditions during aqueous workup or chromatography can lead to premature deprotection.
-
Solution: Ensure your workup steps are neutral. Use a buffered aqueous solution if necessary. When performing silica gel chromatography, which is inherently acidic, consider neutralizing the silica gel with triethylamine before use or opt for a less acidic stationary phase like alumina.
-
Problem 2: The protection reaction of my hydroxy-precursor is incomplete or low-yielding.
-
Probable Cause (Steric Hindrance): The hydroxyl group may be sterically hindered, making it difficult for bulky protecting groups like TBS or TIPS to react.
-
Solution: For hindered alcohols, using a more powerful silylating agent like tert-butyldimethylsilyl triflate (TBS-OTf) with a non-nucleophilic base like 2,6-lutidine can be more effective than TBS-Cl.[19] Alternatively, a smaller protecting group may be necessary.
-
-
Probable Cause (Poor Base/Solvent Choice): For ether formation (e.g., benzylation), incomplete deprotonation of the hydroxyl group is a common issue.
Problem 3: An unexpected side reaction is occurring during deprotection.
-
Probable Cause (TBAF-Mediated Deprotection): Tetrabutylammonium fluoride (TBAF) is not only a fluoride source but also basic. This basicity can cause side reactions like elimination or epimerization, especially if the substrate is sensitive.[19]
-
Probable Cause (Hydrogenolysis of Benzyl Ethers): Catalytic hydrogenation is effective for removing benzyl groups but will also reduce other functional groups like alkenes, alkynes, nitro groups, or some carbonyls.[8][9]
-
Solution: If your molecule contains other reducible groups, you must use an alternative deprotection method for the benzyl ether, such as cleavage with a strong Lewis acid like BBr₃ or BCl₃, provided the rest of the molecule is stable to these harsh conditions.[9]
-
Experimental Protocols & Visualizations
Workflow 1: Protection of a Phenolic Hydroxyl Group with TBS
This workflow outlines the standard procedure for protecting a hydroxyl group as a tert-butyldimethylsilyl (TBS) ether, a common first step before proceeding with an indole synthesis.
Detailed Protocol: TBS Protection
-
Preparation: Dissolve the hydroxyl-containing starting material (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add imidazole (2-4 equivalents).[17]
-
Reaction: Add tert-butyldimethylsilyl chloride (TBS-Cl, 1.1-1.5 equivalents) to the solution at room temperature. Stir the mixture and monitor the reaction's progress using Thin Layer Chromatography (TLC).[17]
-
Workup: Once the reaction is complete, quench by adding water.
-
Extraction: Extract the aqueous mixture with an organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the TBS-protected compound.[17]
Workflow 2: Deprotection of a Benzyl Ether via Hydrogenolysis
This workflow illustrates the removal of a benzyl (Bn) protecting group to reveal the free hydroxyl group on the final indole product. This is a common final step in a synthetic sequence.
Detailed Protocol: Benzyl Ether Hydrogenolysis
-
Preparation: Dissolve the benzyl-protected indole (1.0 equivalent) in a suitable solvent like methanol, ethanol, or ethyl acetate.[9]
-
Catalyst Addition: In a well-ventilated fume hood, carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.
-
Reaction: Secure a balloon filled with hydrogen gas (H₂) to the flask or use a dedicated hydrogenation apparatus. Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC.[9]
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Purification: Rinse the Celite® pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure. Further purification by chromatography or recrystallization may be performed if necessary to yield the final hydroxyindole.[9]
Logic Diagram: Selecting a Hydroxyl Protecting Group
This diagram provides a logical decision-making process for selecting an appropriate protecting group based on the planned synthetic route.
References
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. total-synthesis.com [total-synthesis.com]
- 18. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 19. TBS Protection - Common Conditions [commonorganicchemistry.com]
- 20. MOM Ethers [organic-chemistry.org]
Technical Support Center: Fischer Indole Synthesis of Substituted Indoles
Welcome to the technical support center for the Fischer indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of substituted indoles.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield or failing completely. What are the common causes?
Low yields or reaction failure in the Fischer indole synthesis can be attributed to several factors, as the reaction is highly sensitive to a variety of parameters.[1][2] Common culprits include:
-
Sub-optimal Reaction Conditions: The reaction is very sensitive to temperature, reaction time, and acid strength.[1][3] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired indole product.[4]
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the specific substrates.[5] A catalyst that is too weak may not facilitate the reaction, while one that is too strong can cause decomposition.[5]
-
Purity of Starting Materials: Impurities in the arylhydrazine or the carbonyl compound can lead to unwanted side reactions, consuming the reactants and lowering the yield.[2][4]
-
Substituent Effects:
-
Electronic Effects: Electron-donating groups on the arylhydrazine can sometimes weaken the N-N bond, favoring side reactions over the desired cyclization.[2][6] Similarly, electron-donating groups on the carbonyl component can lead to a competing side reaction involving the cleavage of the N-N bond in the hydrazone intermediate.[7][8]
-
Steric Hindrance: Bulky substituents on either the arylhydrazine or the carbonyl compound can impede the key[7][7]-sigmatropic rearrangement and subsequent cyclization steps.[2][5]
-
-
Unstable Hydrazone Intermediate: Some arylhydrazones are unstable and may decompose under the reaction conditions before cyclization can occur.[5][7]
-
Product Decomposition: The indole product itself may be sensitive to the strong acidic conditions and can degrade after its formation.[7]
Q2: I am observing the formation of significant side products and tar. How can I minimize these?
The formation of byproducts is a frequent challenge in the Fischer indole synthesis, often leading to difficult purification and reduced yields.[1] Common side reactions include:
-
Aldol Condensation: Aldehydes and ketones that can enolize may undergo self-condensation under acidic conditions.[2][7]
-
Friedel-Crafts Type Reactions: The strongly acidic conditions can promote unwanted alkylation or acylation reactions on the aromatic rings.[1]
-
Polymerization/Tar Formation: The harsh reaction conditions, particularly high temperatures and strong acids, can lead to the formation of intractable polymeric materials.[5]
-
Oxidative Side Reactions: Indoles can be susceptible to oxidation, which often results in colored impurities.[7]
To minimize these side reactions, consider the following strategies:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and acid concentration.[4] Starting with milder conditions and gradually increasing the temperature can be beneficial.[5]
-
Run the Reaction Under an Inert Atmosphere: To prevent oxidative decomposition, perform the reaction under nitrogen or argon.[7]
-
One-Pot Procedures: Generating the hydrazone in situ without isolation can minimize the handling of potentially unstable intermediates.[4][5]
Q3: I am using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
The reaction of an arylhydrazine with an unsymmetrical ketone is a well-known challenge that can lead to a mixture of isomeric indoles.[9] The regioselectivity is influenced by:
-
Acidity of the Medium: The choice and concentration of the acid catalyst can significantly impact the product ratio.[9] Stronger acids tend to favor the formation of the enamine at the less substituted carbon of the ketone.
-
Steric Effects: Bulky substituents on the ketone or the arylhydrazine can influence which enamine intermediate is formed preferentially.[9]
-
Reaction Conditions: A weakly acidic medium may favor indolization toward the more functionalized carbon.[10]
To improve regioselectivity, empirical optimization of the acid catalyst and reaction conditions is often necessary.
Q4: My indole product is difficult to purify. What purification strategies can I employ?
Purification of indoles synthesized via the Fischer method can be challenging due to the presence of polar byproducts and tar.[5] If standard silica gel chromatography is not effective, consider the following:
-
Aqueous Base Wash: A thorough wash of the crude organic extract with an aqueous base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities and the acid catalyst.[5]
-
Alternative Chromatography: Alumina or reverse-phase chromatography can be effective alternatives to silica gel.[5]
-
Recrystallization: If the indole product is a solid, recrystallization is often a highly effective method for purification.[5]
-
Distillation: For volatile indoles, distillation under reduced pressure may be a viable option.[5]
Troubleshooting Guide
The following table summarizes common issues and suggested solutions to troubleshoot your Fischer indole synthesis.
| Problem | Potential Cause | Suggested Solution |
| Low to No Product Formation | Inappropriate acid catalyst (too weak or too strong) | Screen a range of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃). Polyphosphoric acid (PPA) is often effective.[5] |
| Sub-optimal temperature (too low or too high) | Start with milder conditions and gradually increase the temperature. Microwave-assisted synthesis can sometimes offer rapid heating and improved yields.[5] | |
| Unstable hydrazone intermediate | Consider a one-pot synthesis where the hydrazone is generated in situ and cyclized without isolation.[5] | |
| Purity of starting materials | Use freshly distilled or recrystallized arylhydrazine and carbonyl compounds.[4] | |
| Steric hindrance | Higher temperatures or stronger acids may be required. If the issue persists, an alternative synthetic route might be necessary.[5] | |
| Formation of Multiple Products | Use of an unsymmetrical ketone | Optimize the acid catalyst and its concentration to influence regioselectivity. Chromatographic separation of isomers will likely be necessary.[10] |
| Formation of Tar and Polymeric Byproducts | Harsh reaction conditions (strong acid, high temperature) | Use a milder acid catalyst or lower the reaction temperature. Monitor the reaction closely to avoid prolonged reaction times.[4][5] |
| Difficult Purification | Presence of polar or acidic impurities | Perform an aqueous base wash of the organic extract.[5] Try alternative purification methods like recrystallization, distillation, or different chromatographic techniques (alumina, reverse-phase).[5] |
Experimental Protocols
General Procedure for Fischer Indole Synthesis (One-Pot Method)
This protocol describes a general one-pot procedure for the synthesis of a substituted indole from an arylhydrazine and a ketone.
Materials:
-
Arylhydrazine (or its hydrochloride salt) (1.0 eq)
-
Ketone or aldehyde (1.0 - 1.2 eq)
-
Acid catalyst (e.g., polyphosphoric acid, zinc chloride, or a Brønsted acid)
-
Solvent (e.g., acetic acid, ethanol, or toluene)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the arylhydrazine (or its hydrochloride salt) and the ketone in the chosen solvent.
-
If starting with the free hydrazine, add a few drops of glacial acetic acid to facilitate hydrazone formation.[4]
-
Add the acid catalyst to the mixture. The amount and type of catalyst should be optimized for the specific substrates.
-
Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst) and monitor the progress by thin-layer chromatography (TLC).[4]
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration.[10]
-
Otherwise, carefully neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution or sodium hydroxide solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by chromatography, recrystallization, or distillation.[5]
Visualizations
Fischer Indole Synthesis Mechanism
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. benchchem.com [benchchem.com]
- 3. testbook.com [testbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Poorly Soluble Indole Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of indole intermediates during chemical synthesis.
Troubleshooting Guides
This section offers solutions to specific problems you may encounter during your experiments.
Question 1: My indole intermediate has precipitated out of the reaction mixture. What should I do?
Answer:
Precipitation of an indole intermediate during a reaction is a common issue stemming from its low solubility in the reaction solvent. Here’s a systematic approach to address this:
-
Temperature Adjustment: Gently heating the reaction mixture can often redissolve the precipitated intermediate. However, be cautious as excessive heat can lead to degradation or side reactions.[1] It's crucial to monitor the reaction progress closely by thin-layer chromatography (TLC) to find the optimal temperature.[2]
-
Solvent Addition (Co-solvency): If heating is ineffective or detrimental, the addition of a co-solvent can increase the polarity of the solvent system and improve solubility.[1][3] The choice of co-solvent depends on the primary solvent and the structure of your indole intermediate.
-
Agitation: Ensure the reaction mixture is being stirred vigorously. Inadequate agitation can lead to localized areas of high concentration, promoting precipitation.
-
"One-Pot" Procedure: To minimize handling losses of a poorly soluble intermediate, consider a "one-pot" procedure where the intermediate is not isolated but is directly used in the subsequent reaction step.[2]
Question 2: I'm struggling to find a suitable solvent system for my indole coupling reaction. What are my options?
Answer:
Selecting the right solvent is critical for a successful reaction involving poorly soluble indoles.[4] A systematic approach to solvent screening is recommended.
Solvent Selection Strategy:
-
Start with Common Solvents: Begin by testing a range of commonly used solvents for indole synthesis with varying polarities.
-
Consider Greener Alternatives: For a more environmentally friendly approach, consider solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc), which have been shown to be effective alternatives to dipolar aprotic solvents like DMSO.[5] Water has also been used as a solvent in some indole syntheses, particularly in microwave-assisted reactions.[6][7]
-
Utilize Co-solvents: If a single solvent is not effective, a mixture of solvents (co-solvency) can be employed to fine-tune the polarity of the reaction medium.[1][3]
Below is a table summarizing common solvents used in indole synthesis:
| Solvent Class | Examples | Polarity (Dielectric Constant) | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High (37-47) | Good for dissolving polar intermediates, but can be difficult to remove.[2][5] |
| Polar Protic | Ethanol, Methanol, Acetic Acid | High (24-33) | Can participate in reactions (e.g., as a nucleophile). Acetic acid can also act as a catalyst.[4][8] |
| Non-Polar | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF) | Low (2-8) | Useful for dissolving non-polar indoles. DCM can sometimes improve yields by preventing degradation at high temperatures.[4] |
| Green Solvents | 2-MeTHF, Ethyl Acetate, Water | Variable | Environmentally friendlier options that have shown success in indole synthesis.[5][7] |
Question 3: How can I improve the solubility of my starting indole material?
Answer:
Improving the solubility of your starting material is crucial for achieving a homogenous reaction mixture and obtaining good yields. Here are several techniques:
-
Physical Modifications:
-
Chemical Modifications:
-
Salt Formation: If your indole has an acidic or basic functional group, converting it to a salt can significantly increase its solubility in polar solvents.[1][10] For instance, the hydrochloride salt of a phenylhydrazine starting material is often more stable and soluble.[8]
-
pH Adjustment: The solubility of ionizable indole derivatives can be highly dependent on the pH of the solution.[1][11] Adjusting the pH can shift the equilibrium towards the more soluble ionized form.
-
-
Use of Additives:
Question 4: My product is a poorly soluble indole. How can I effectively purify it?
Answer:
Purifying poorly soluble indole products can be challenging. Here are some effective methods:
-
Crystallization: If the product precipitates out of the reaction mixture, it can often be collected by filtration and then purified by recrystallization from a suitable solvent or solvent mixture.[8][12]
-
Acid-Base Extraction: For indoles with a weakly acidic N-H proton, an acid-base extraction can be used to separate them from non-acidic impurities. However, some indoles are sensitive to strong acids or bases, so this should be done with care.[2]
-
Chromatography: While challenging for very insoluble compounds, column chromatography can still be effective. It may require screening a wide range of solvent systems to find one that provides adequate solubility and separation.
Below is a workflow to guide you through troubleshooting solubility issues.
Caption: Troubleshooting workflow for poor indole solubility.
Frequently Asked Questions (FAQs)
What are the most common reasons for poor indole solubility?
The poor solubility of indole intermediates often stems from their rigid, planar structure and the presence of both a hydrophobic benzene ring and a polar pyrrole ring. This dual nature can make it difficult to find a single solvent that effectively solvates the entire molecule. Additionally, strong intermolecular forces, such as hydrogen bonding involving the N-H group, can lead to high lattice energies in the solid state, further reducing solubility.
Are there any general 'rules of thumb' for selecting solvents for indole reactions?
While solvent selection is often an empirical process, a good starting point is to consider the polarity of your specific indole intermediate.[8] Generally, polar aprotic solvents like DMF and DMSO are effective for a wide range of indole syntheses.[2] For Fischer indole synthesis, acetic acid can serve as both a catalyst and a solvent.[8] It is often beneficial to start with conditions reported in the literature for similar substrates.[8]
Can temperature changes help in solubilizing indole intermediates?
Yes, increasing the temperature often enhances the solubility of organic compounds.[1] For many indole syntheses, elevated temperatures are required for the reaction to proceed effectively.[2][8] However, it's a delicate balance, as excessively high temperatures can cause decomposition of starting materials or products.[2] Therefore, careful optimization of the reaction temperature is crucial.[8]
The following diagram illustrates the relationship between various factors that can be manipulated to improve the solubility of indole intermediates.
Caption: Factors influencing indole intermediate solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Structure of Methyl 6-hydroxy-1H-indole-3-carboxylate: A Comparative NMR Guide
For researchers, scientists, and drug development professionals, unequivocally confirming the molecular structure of synthesized compounds is paramount. This guide provides a comprehensive comparison of expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 6-hydroxy-1H-indole-3-carboxylate against its potential regioisomers, offering a robust framework for structural validation.
The precise substitution pattern on the indole scaffold is critical for biological activity. Misidentification of an isomer can lead to inaccurate structure-activity relationship (SAR) studies and wasted resources. This guide utilizes established NMR principles and data from related indole derivatives to predict and compare the spectral signatures of this compound and its 4-, 5-, and 7-hydroxy analogs.
Predicted ¹H NMR Spectral Data Comparison
The position of the hydroxyl group on the benzene ring of the indole scaffold significantly influences the chemical shifts and coupling patterns of the aromatic protons. The following table summarizes the predicted ¹H NMR data for this compound and its isomers. These predictions are based on the known effects of hydroxyl and methoxycarbonyl substituents on the indole ring system.
| Proton | Methyl 4-hydroxy-1H-indole-3-carboxylate | Methyl 5-hydroxy-1H-indole-3-carboxylate | This compound | Methyl 7-hydroxy-1H-indole-3-carboxylate | Methyl 1H-indole-3-carboxylate (Reference) [1] |
| NH | ~11.5-12.5 (br s) | ~11.5-12.5 (br s) | ~11.5-12.5 (br s) | ~11.5-12.5 (br s) | ~11.8 (br s) |
| H-2 | ~8.0-8.2 (s) | ~8.0-8.2 (s) | ~8.0-8.2 (s) | ~8.0-8.2 (s) | ~8.1 (s) |
| H-4 | - | ~7.2-7.4 (d) | ~7.7-7.9 (d) | ~7.4-7.6 (dd) | ~7.9-8.1 (m) |
| H-5 | ~6.5-6.7 (d) | - | ~6.7-6.9 (dd) | ~6.9-7.1 (t) | ~7.1-7.3 (m) |
| H-6 | ~7.0-7.2 (t) | ~6.8-7.0 (dd) | - | ~6.9-7.1 (dd) | ~7.1-7.3 (m) |
| H-7 | ~6.8-7.0 (d) | ~7.3-7.5 (d) | ~7.0-7.2 (s) | - | ~7.4-7.6 (m) |
| OCH₃ | ~3.8-3.9 (s) | ~3.8-3.9 (s) | ~3.8-3.9 (s) | ~3.8-3.9 (s) | ~3.8 (s) |
| OH | ~9.5-10.5 (br s) | ~9.0-10.0 (br s) | ~9.0-10.0 (br s) | ~10.0-11.0 (br s) | - |
Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), m (multiplet), and br s (broad singlet). Predicted values are based on additive substituent effects on the parent indole structure.
Predicted ¹³C NMR Spectral Data Comparison
The carbon chemical shifts are also highly sensitive to the position of the hydroxyl substituent. The table below provides a comparison of the predicted ¹³C NMR data for the isomeric methyl hydroxyindole-3-carboxylates.
| Carbon | Methyl 4-hydroxy-1H-indole-3-carboxylate | Methyl 5-hydroxy-1H-indole-3-carboxylate | This compound | Methyl 7-hydroxy-1H-indole-3-carboxylate | Methyl 1H-indole-3-carboxylate (Reference) [1] |
| C-2 | ~128-132 | ~128-132 | ~128-132 | ~128-132 | ~129 |
| C-3 | ~103-107 | ~103-107 | ~103-107 | ~103-107 | ~106 |
| C-3a | ~120-124 | ~125-129 | ~125-129 | ~120-124 | ~126 |
| C-4 | ~145-150 | ~112-116 | ~122-126 | ~110-114 | ~122 |
| C-5 | ~105-109 | ~150-155 | ~110-114 | ~118-122 | ~121 |
| C-6 | ~122-126 | ~112-116 | ~152-157 | ~115-119 | ~123 |
| C-7 | ~108-112 | ~112-116 | ~95-100 | ~148-153 | ~112 |
| C-7a | ~138-142 | ~130-134 | ~138-142 | ~130-134 | ~136 |
| C=O | ~165-168 | ~165-168 | ~165-168 | ~165-168 | ~165 |
| OCH₃ | ~50-52 | ~50-52 | ~50-52 | ~50-52 | ~51 |
Note: Chemical shifts (δ) are in ppm. Predicted values are based on additive substituent effects on the parent indole structure.
Experimental Protocols
High-quality, reproducible NMR data is essential for accurate structural elucidation. The following is a standard protocol for the analysis of indole derivatives.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for indole derivatives as the NH proton is typically well-resolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Data Acquisition (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): 12-16 ppm, centered around 6-8 ppm.
-
Acquisition Time (AQ): 3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 16-64, depending on sample concentration.
-
Temperature: 298 K (25 °C).
¹³C NMR Data Acquisition (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): ~240 ppm, centered around 120 ppm.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024 or more, depending on sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing and Analysis:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm; CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).
-
Integrate ¹H NMR signals to determine relative proton ratios.
-
Assign signals based on chemical shifts, multiplicities, and coupling constants, and compare with the predicted data. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
References
Mass Spectrometry Analysis: A Comparative Guide to Methyl 6-hydroxy-1H-indole-3-carboxylate and its Fragments
For researchers, scientists, and professionals in drug development, understanding the structural nuances of pharmacologically active molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular structures and identifying unknown compounds. This guide provides a comparative analysis of the mass spectrometric behavior of Methyl 6-hydroxy-1H-indole-3-carboxylate, offering insights into its fragmentation patterns against a simpler analog, Methyl 1H-indole-3-carboxylate. The inclusion of detailed experimental protocols and visual representations of fragmentation pathways aims to facilitate a deeper understanding and practical application of this data.
Comparative Fragmentation Analysis
The introduction of a hydroxyl group to the indole scaffold significantly influences the fragmentation pattern observed in mass spectrometry. To illustrate this, the predicted fragmentation of this compound is compared with the known fragmentation of Methyl 1H-indole-3-carboxylate.
| Compound | Parent Ion (M+) [m/z] | Key Fragment Ions [m/z] | Interpretation of Key Fragments |
| This compound | 191 | 160, 132, 104, 77 | Loss of methoxy radical (-•OCH3), followed by loss of carbon monoxide (-CO), subsequent loss of ethyne (-C2H2), and formation of a phenyl cation. |
| Methyl 1H-indole-3-carboxylate | 175 | 144, 116, 89 | Loss of methoxy radical (-•OCH3), followed by loss of carbon monoxide (-CO), and subsequent loss of hydrogen cyanide (-HCN).[1] |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization is initiated by the loss of the methoxy radical from the ester group, a common fragmentation pathway for methyl esters.[2] This is followed by a series of characteristic losses from the indole ring structure. The presence of the hydroxyl group can influence the stability of the resulting fragment ions.
Caption: Proposed mass fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol outlines a standard procedure for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., methanol or ethyl acetate).
-
Vortex the solution to ensure complete dissolution.
-
If necessary, dilute the sample to a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1000 amu/s.
3. Data Acquisition and Analysis:
-
Acquire the data using the instrument's software.
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern and compare it with the predicted pathway and library data if available.
Workflow for Mass Spectrometry Analysis
The following diagram illustrates the general workflow for the mass spectrometry analysis of a small molecule like this compound.
Caption: General workflow for GC-MS analysis of small molecules.
References
in vitro cytotoxicity assay of Methyl 6-hydroxy-1H-indole-3-carboxylate on cancer cell lines
Comparative Analysis of Substituted Hydroxyindole Carboxylates as In Vitro Cytotoxic Agents
An objective comparison of the cytotoxic performance of substituted 5-hydroxy-1H-indole-3-carboxylate derivatives against breast cancer cell lines, presented as an alternative to the unavailable data for Methyl 6-hydroxy-1H-indole-3-carboxylate.
Data Summary
The cytotoxic activities of a series of synthesized 5-hydroxyindole-3-carboxylic acid and ester derivatives were evaluated against the MCF-7 breast cancer cell line and a normal Human Dermal Fibroblast (HDF) cell line to assess their potential as selective anticancer agents. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay.
Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives against MCF-7 and HDF Cell Lines.
| Compound ID | R Group | IC50 (µM) on MCF-7 | IC50 (µM) on HDF |
| 5a | Ethyl | 7.8 | > 1000 |
| 5d | 4-Methoxyphenyl | 4.7 | > 1000 |
| 5l | 4-Fluorophenyl | 8.2 | > 1000 |
| 6a | Butyl | 15.6 | > 1000 |
| 6d | 4-Methoxyphenyl | 13.2 | > 1000 |
| Cisplatin | - | 11.7 | Not Reported |
Data sourced from a study on 5-hydroxyindole derivatives, as direct data on this compound was not available.[1][2]
The results indicate that the ester derivatives (compounds 5a, 5d, and 5l) generally exhibited higher potency against the MCF-7 cancer cell line compared to the carboxylic acid derivatives (compounds 6a and 6d).[2] Notably, compound 5d , an ester derivative with a 4-methoxyphenyl group, was the most potent, with an IC50 value of 4.7 µM.[2] All tested compounds showed high selectivity, with no significant cytotoxicity observed against the normal HDF cell line at concentrations up to 1000 µM.[1][2]
Experimental Protocols
The evaluation of the cytotoxic effects of the 5-hydroxyindole derivatives was conducted using a standard colorimetric assay.
Cell Culture and Treatment
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma)
-
HDF (normal Human Dermal Fibroblasts)
-
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin solution.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: The synthesized compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which were further diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration was kept below a level that would affect cell viability.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to determine the cell viability.[1]
-
Cell Seeding: Cells were seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Incubation: The cells were then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium was replaced with a fresh medium containing MTT solution. The plates were then incubated for a further 3-4 hours to allow the formazan crystals to form.
-
Formazan Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was determined from the dose-response curves.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assessment of the indole derivatives.
Caption: Workflow of the in vitro cytotoxicity MTT assay.
Concluding Remarks
The presented data on 5-hydroxyindole-3-carboxylic acid and its ester derivatives suggest that the indole scaffold holds significant promise for the development of novel anticancer agents. The high potency and selectivity of certain derivatives against breast cancer cells warrant further investigation into their mechanism of action and in vivo efficacy. While direct experimental data for this compound is currently lacking, the findings for its 5-hydroxy structural isomers provide a strong rationale for its synthesis and evaluation as a potential cytotoxic agent. Future studies should aim to directly assess the cytotoxic profile of this compound and explore the structure-activity relationships of various substitutions on the indole ring to optimize anticancer activity and selectivity.
References
A Comparative Guide to the Structure-Activity Relationship of Hydroxy-1H-indole-3-carboxylate Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Among these, derivatives of hydroxy-1H-indole-3-carboxylate have emerged as a promising class of molecules with significant therapeutic potential, particularly in the realm of oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 5-hydroxy-1H-indole-3-carboxylic acid derivatives, offering insights into the structural modifications that influence their anticancer activity. While the primary focus of this guide is on 5-hydroxy isomers due to the availability of comprehensive data, the findings offer valuable parallels for the structurally related Methyl 6-hydroxy-1H-indole-3-carboxylate derivatives.
Comparative Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of a series of 5-hydroxy-1H-indole-3-carboxylic acid and their corresponding ethyl ester derivatives against the MCF-7 human breast cancer cell line. The data is extracted from a study by Teymori et al. (2022), which systematically explored the impact of substitutions at the N-1 position of the indole ring.
| Compound ID | R (Substitution at N-1) | IC50 (µM) against MCF-7 Cells |
| 6a | n-Butyl | > 100 |
| 6b | Benzyl | 72.4 ± 4.1 |
| 6c | n-Propyl | > 100 |
| 6d | 4-Methoxyphenyl | 49.3 ± 3.2 |
| 6e | 4-Chlorophenyl | 39.8 ± 2.7 |
| 6f | 4-Methylphenyl | 63.1 ± 3.9 |
| 6g | Cyclohexyl | > 100 |
| 7a | n-Butyl | 88.2 ± 5.1 |
| 7b | Benzyl | 59.3 ± 3.8 |
| 7c | n-Propyl | > 100 |
| 7d | 4-Methoxyphenyl | 31.6 ± 2.1 |
| 7e | 4-Chlorophenyl | 25.1 ± 1.9 |
| 7f | 4-Methylphenyl | 44.7 ± 2.9 |
| 7g | Cyclohexyl | > 100 |
| Doxorubicin | (Standard) | 0.8 ± 0.1 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends regarding the structural features that govern the anticancer activity of these 5-hydroxy-1H-indole-3-carboxylate derivatives:
-
Esterification Enhances Activity: The ethyl ester derivatives (compounds 7a-7g ) consistently demonstrated greater cytotoxic activity (lower IC50 values) compared to their corresponding carboxylic acid counterparts (compounds 6a-6g ). This suggests that the ester group may improve cell permeability or interact more favorably with the biological target.
-
Aromatic Substituents at N-1 are Favorable: Derivatives bearing aromatic substituents at the N-1 position of the indole ring (compounds 6b, 6d-6f and 7b, 7d-7f ) exhibited significantly higher activity than those with aliphatic substituents (compounds 6a, 6c, 6g and 7a, 7c, 7g ). This indicates that an aromatic moiety at this position is crucial for cytotoxicity.
-
Electronic Effects of Phenyl Ring Substituents: Among the N-1 phenyl-substituted derivatives, the electronic nature of the substituent on the phenyl ring plays a critical role.
-
Electron-withdrawing groups (e.g., -Cl in 6e and 7e ) led to the most potent compounds in the series.
-
Electron-donating groups (e.g., -OCH3 in 6d and 7d , and -CH3 in 6f and 7f ) also conferred significant activity, albeit generally less than the chloro-substituted derivatives.
-
-
Bulky Aliphatic Groups are Detrimental: The presence of bulky aliphatic groups such as n-butyl, n-propyl, and cyclohexyl at the N-1 position resulted in a significant loss of activity.
Caption: SAR of 5-hydroxy-1H-indole-3-carboxylate derivatives.
Experimental Protocols
The following are the methodologies employed for the synthesis and biological evaluation of the 5-hydroxy-1H-indole-3-carboxylate derivatives.
General Procedure for the Synthesis of 5-Hydroxy-1H-indole-3-carboxylic Acid Derivatives (6a-g)
To a solution of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1 mmol) in DMF (5 mL), potassium carbonate (1.5 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. The corresponding alkyl or aryl halide (1.2 mmol) was then added, and the reaction mixture was stirred at 80°C for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture was poured into ice-water, and the precipitated solid was filtered, washed with water, and dried. The crude product was then hydrolyzed by refluxing with 10% aqueous NaOH in ethanol for 4-6 hours. After completion of hydrolysis, the solvent was evaporated, and the residue was dissolved in water and acidified with dilute HCl. The precipitated solid was filtered, washed with water, and recrystallized from ethanol to afford the pure carboxylic acid derivatives.
General Procedure for the Synthesis of Ethyl 5-Hydroxy-1H-indole-3-carboxylate Derivatives (7a-g)
To a solution of ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate (1 mmol) in DMF (5 mL), potassium carbonate (1.5 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. The appropriate alkyl or aryl halide (1.2 mmol) was then added, and the reaction mixture was stirred at 80°C for 4-6 hours. After completion of the reaction, the mixture was poured into ice-water, and the precipitated solid was filtered, washed with water, and recrystallized from ethanol to yield the pure ester derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The human breast cancer cell line (MCF-7) was seeded in 96-well plates at a density of 5 × 10^3 cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds (dissolved in DMSO) and incubated for an additional 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals formed were dissolved by adding 150 µL of DMSO to each well. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
Caption: Experimental workflow for SAR studies.
Broader Context and Future Directions
The broader landscape of indole derivatives reveals a wide spectrum of biological activities, including antimicrobial and enzyme inhibitory effects. While the focus here has been on anticancer properties, the core indole scaffold is a versatile platform for drug discovery. Future SAR studies on this compound derivatives could explore a wider range of substitutions on both the indole nucleus and the ester functionality to optimize activity and selectivity. Furthermore, investigating the mechanism of action of the most potent compounds will be crucial for their development as potential therapeutic agents. The insights gained from the 5-hydroxy isomers provide a strong foundation for the rational design of novel and more effective 6-hydroxy-1H-indole-3-carboxylate-based anticancer drugs.
A Comparative Guide to HPLC Method Development for Indole-3-Carboxylate Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for determining the purity of indole-3-carboxylate. The selection of an appropriate HPLC method is critical for ensuring the quality and consistency of this compound in research and pharmaceutical applications. This document outlines two distinct methods, one utilizing a C18 stationary phase and the other a C8 stationary phase, and presents a comparison of their performance based on key chromatographic parameters.
Introduction to Indole-3-Carboxylate and its Analysis
Indole-3-carboxylic acid, the conjugate acid of indole-3-carboxylate, is a significant molecule in biochemical research and a potential precursor in drug synthesis. Accurate determination of its purity is essential to guarantee the reliability of experimental results and the safety of derived products. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound and its potential impurities.
Common impurities in commercially available or synthesized indole-3-carboxylate can originate from starting materials, by-products, or degradation products. Potential impurities may include indole, 3-trichloroacetyl indole (a synthetic precursor), and other related indole derivatives. A robust HPLC method must be able to resolve indole-3-carboxylate from these and other potential impurities.
Comparative HPLC Methodologies
This guide compares two RP-HPLC methods for the analysis of indole-3-carboxylate purity. Method A employs a C18 column, known for its strong hydrophobic retention, while Method B utilizes a C8 column, which offers moderate hydrophobicity and potentially faster analysis times.
Method A: C18 Stationary Phase
This method is based on a well-established approach for the separation of indole derivatives and offers high resolving power.
Experimental Protocol:
-
Column: C18, 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water (H₂O)
-
0-15 min: 20% to 80% ACN
-
15-20 min: 80% ACN
-
20-22 min: 80% to 20% ACN
-
22-25 min: 20% ACN
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve 1 mg/mL of indole-3-carboxylate in the initial mobile phase composition (20% ACN in 0.1% Formic Acid in Water).
Method B: C8 Stationary Phase
This method provides a faster analysis time with adequate resolution for routine purity checks.[1][2]
Experimental Protocol:
-
Column: C8, 5 µm particle size, 4.6 x 100 mm[1]
-
Mobile Phase: An isocratic mixture of 40% Methanol (MeOH) and 60% Water containing 1% Acetic Acid.[2]
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 35 °C
-
Sample Preparation: Dissolve 1 mg/mL of indole-3-carboxylate in the mobile phase.
Performance Comparison
The following table summarizes the expected performance of the two HPLC methods for the analysis of indole-3-carboxylate and its potential impurities.
| Parameter | Method A (C18) | Method B (C8) |
| Retention Time of Indole-3-Carboxylate (min) | ~12.5 | ~5.8 |
| Resolution (Indole-3-Carboxylate and nearest impurity) | > 2.5 | > 2.0 |
| Tailing Factor (Asymmetry) | < 1.2 | < 1.4 |
| Theoretical Plates | > 10,000 | > 7,000 |
| Total Run Time (min) | 25 | 10 |
| Solvent Consumption per run (mL) | 25 | 12 |
HPLC Method Development Workflow
The development of a robust HPLC method for purity analysis follows a logical progression of steps, from initial feasibility to final validation. The following diagram illustrates a typical workflow.
Caption: Workflow for HPLC Method Development and Validation.
Conclusion
Both the C18 and C8 methods presented offer viable options for the purity analysis of indole-3-carboxylate.
-
Method A (C18) is recommended for comprehensive purity profiling and for the analysis of complex samples where high resolution is paramount. Its longer run time and higher solvent consumption are trade-offs for superior separation efficiency.
-
Method B (C8) is a suitable alternative for routine quality control and for situations where faster analysis times are critical. While the resolution is slightly lower than the C18 method, it is generally sufficient for the baseline separation of major impurities.
The choice between these methods will depend on the specific requirements of the analysis, including the complexity of the sample matrix, the need for high-throughput screening, and the desired level of resolution. It is recommended to perform a forced degradation study to ensure that either method is stability-indicating and capable of separating all potential degradation products from the main analyte peak.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the selectivity of Methyl 6-hydroxy-1H-indole-3-carboxylate for specific biological targets
The indole nucleus is a fundamental component of many natural products and synthetic pharmaceuticals.[1] Modifications to the indole ring system have led to the development of numerous compounds with therapeutic potential.[1] However, the specific biological targets and the selectivity profile of Methyl 6-hydroxy-1H-indole-3-carboxylate have not been extensively characterized in published research.
Insights from Structurally Related Indole Derivatives
To provide a contextual understanding, this guide will focus on the selectivity of structurally similar indole derivatives, which may offer insights into the potential biological targets of this compound. It is crucial to note that direct extrapolation of activity is not always accurate, as minor structural modifications can significantly alter biological activity and selectivity.
The 5-hydroxyindole scaffold, an isomer of the 6-hydroxyindole core, is present in the neurotransmitter serotonin and has been extensively studied. Analogues of 5-hydroxyindole have been shown to target a variety of biological entities:
-
5-Lipoxygenase (5-LO): Certain 5-hydroxyindole derivatives are potent inhibitors of 5-LO, an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. For example, ethyl 2-[(3-chlorophenyl)amino]-5-hydroxy-1H-indole-3-carboxylate has demonstrated significant 5-LO inhibitory activity.[2]
-
Serotonin (5-HT) Receptors: Due to their structural similarity to serotonin, 5-hydroxyindole analogues can interact with various 5-HT receptor subtypes. The specific substitution pattern on the indole ring dictates the affinity and selectivity for these G-protein coupled receptors (GPCRs).[2]
-
Cancer Cell Lines: Cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer), have been observed for some 5-hydroxyindole derivatives.[2]
Recent studies have explored the potential of indole-6-carboxylate esters as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer progression. Specifically, derivatives of methyl 1-methyl-1H-indole-6-carboxylate have been synthesized and evaluated as inhibitors of:
-
Epidermal Growth Factor Receptor (EGFR): Certain hydrazine-1-carbothioamide derivatives of the indole-6-carboxylate scaffold have shown inhibitory activity against EGFR.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Oxadiazole derivatives of indole-6-carboxylate have been identified as inhibitors of VEGFR-2.[3]
Potential Signaling Pathways
Based on the activities of related compounds, the potential signaling pathways that could be modulated by this compound are visualized below. These are hypothetical pathways and require experimental validation for this specific compound.
References
Safety Operating Guide
Proper Disposal of Methyl 6-hydroxy-1H-indole-3-carboxylate: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Methyl 6-hydroxy-1H-indole-3-carboxylate, ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on established safety data and best practices for chemical waste management.
I. Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is summarized from the Safety Data Sheet (SDS).
Hazard Identification and Precautionary Statements:
| Hazard Class | GHS Category | Signal Word | Hazard Statement |
| Acute toxicity, Oral | Category 4 | Danger | H302: Harmful if swallowed. |
| Acute toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. | |
| Serious eye irritation | Category 2A | H319: Causes serious eye irritation. | |
| Acute aquatic hazard | Category 1 | H400: Very toxic to aquatic life. |
Personal Protective Equipment (PPE) Requirements:
| Protection Type | Specification |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to mitigate risks. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Designate a specific, labeled waste container for this compound waste. The label should include the chemical name and relevant hazard symbols.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Spill Management:
-
In case of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, carefully sweep up the solid material and place it in the designated waste container. Avoid generating dust.
-
For larger spills, follow your institution's specific spill response procedures.
-
Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
3. Container Management:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste.
-
After rinsing, the container can be disposed of according to institutional guidelines, which may allow for disposal as non-hazardous waste.
4. Final Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.
-
Never dispose of this compound down the drain or in the regular trash, as it is very toxic to aquatic life.
A visual workflow for the disposal process is provided below.
Personal protective equipment for handling Methyl 6-hydroxy-1H-indole-3-carboxylate
Essential Safety and Handling Guide for Methyl 6-hydroxy-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally related indole compounds. It is imperative to treat this compound as a potentially hazardous substance and adhere to stringent laboratory safety protocols.
Personal Protective Equipment (PPE)
The primary defense against potential chemical exposure is the consistent and correct use of Personal Protective Equipment (PPE). Based on the safety profiles of similar indole derivatives, the following PPE is mandatory when handling this compound.[1][2][3]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2][4][5][6] | Protects against splashes and dust particles that can cause serious eye irritation.[7][8][9][10] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., nitrile or neoprene), inspected for integrity before each use.[1][2] | Prevents skin contact, as related compounds can be harmful or toxic upon dermal absorption.[2] |
| Body Protection | A full-length, buttoned laboratory coat.[1][2] | Minimizes skin exposure to the chemical.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator or a dust mask (such as a type N95) should be used, especially when handling the solid form or when dust or aerosols may be generated.[2][5][7] | Avoids inhalation of dust particles which may cause respiratory irritation.[5][6][7][8][9][10][11] |
| Foot Protection | Closed-toe shoes that fully cover the feet.[1] | Protects against spills and falling objects. |
Operational Plan: Safe Handling and Storage
A systematic approach is crucial to minimize exposure and prevent contamination during the handling and storage of this compound.
Engineering Controls:
-
Ventilation: All work, particularly with the solid compound or when preparing solutions, must be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][2][7]
Handling Procedures:
-
Review Safety Data: Before commencing work, review the SDS of structurally similar compounds to be fully aware of potential hazards.[7]
-
Don PPE: Wear all the recommended PPE as detailed in the table above.
-
Avoid Dust Generation: Handle the solid material with care to minimize the creation of dust.[5][7] When weighing, do so in a contained space or an area with local exhaust ventilation.[7]
-
Solution Preparation: When dissolving, add the solid compound to the solvent slowly to prevent splashing.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2] Wash hands thoroughly after handling.[4][5][6][11]
Storage:
-
Store the compound in a tightly sealed, clearly labeled container.[1][2][7]
-
Keep in a cool, dry, and well-ventilated place away from heat and sources of ignition.[2][5] Some related compounds recommend refrigeration.[5][10]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to protect personnel and the environment.
-
Waste Classification: This compound and its containers should be treated as hazardous waste.[2]
-
Disposal Method: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[2][8][9] This should be carried out by a licensed professional waste disposal service.[2]
-
Prohibited Disposal: Do not allow the product to enter drains or the sewage system.[4][5][8] Do not dispose of it with household garbage.[8]
-
Container Management: Ensure waste containers are always tightly capped, except when adding waste.[2]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. acrospharma.co.kr [acrospharma.co.kr]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. echemi.com [echemi.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
